3-(4-Methylphenyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEXIHQTCQUWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362623 | |
| Record name | 3-(4-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116470-54-3 | |
| Record name | 3-(4-Methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Methylphenyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Properties of 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Methylphenyl)benzaldehyde, a biphenyl derivative of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, physical and spectroscopic properties, a common synthetic route with a detailed experimental protocol, and a discussion of its reactivity and potential applications in drug development. All quantitative data is presented in structured tables for clarity and ease of comparison.
Introduction
This compound, also known as 3-(p-tolyl)benzaldehyde or 4'-methylbiphenyl-3-carbaldehyde, is an aromatic aldehyde featuring a biphenyl scaffold. This structural motif is a common core in many biologically active molecules and functional materials. The presence of both an aldehyde group and a biphenyl structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery where the biphenyl moiety is a recognized pharmacophore. This guide aims to consolidate the available technical information on this compound to support further research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-(p-tolyl)benzaldehyde, 4'-Methylbiphenyl-3-carbaldehyde | N/A |
| CAS Number | 116470-54-3 | N/A |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.25 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 128 °C at 1 Torr | N/A |
| Density | 1.076 g/cm³ | N/A |
| Refractive Index | 1.624 | N/A |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections provide an overview of its characteristic spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl protons. The aldehydic proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns in the range of 7.0-8.0 ppm. The methyl group protons will appear as a singlet further upfield, typically around 2.4 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Key expected signals include the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), several signals for the aromatic carbons (generally between 120-150 ppm), and a signal for the methyl carbon (around 20-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aldehyde) | 2850-2750 (often two distinct peaks) |
| C=O stretch (aldehyde) | 1710-1685 |
| C=C stretch (aromatic) | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Predicted mass spectral data for this compound is presented below.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.09610 |
| [M+Na]⁺ | 219.07804 |
| [M-H]⁻ | 195.08154 |
| [M]⁺ | 196.08827 |
Synthesis
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2][3]
General Reaction Scheme
The synthesis involves the coupling of 3-formylphenylboronic acid with 4-bromotoluene or, alternatively, 3-bromobenzaldehyde with 4-methylphenylboronic acid.
Caption: Suzuki-Miyaura coupling for synthesis.
Detailed Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction to synthesize this compound.[4]
Materials:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Experimental workflow for synthesis.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the biphenyl system.
Reactions of the Aldehyde Group
The aldehyde group is highly reactive and can undergo a variety of transformations:
-
Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 3-(4-methylphenyl)benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [3-(4-methylphenyl)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This includes reactions such as:
-
Grignard Reactions: Reaction with Grignard reagents (R-MgX) will yield secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to form alkenes.
-
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) forms a cyanohydrin.
-
Acetal Formation: Reaction with alcohols in the presence of an acid catalyst forms acetals, which can serve as a protecting group for the aldehyde.
-
-
Condensation Reactions: It can participate in various condensation reactions, such as the aldol condensation (if an enolizable proton is present in the reaction partner) and the Knoevenagel condensation.
Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the aromatic ring.[5]
Reactions of the Biphenyl System
The biphenyl scaffold is relatively stable.[6] However, the aromatic rings can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the existing substituents. The aldehyde group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile.
Applications in Drug Development
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a reactive handle like an aldehyde group on this scaffold makes this compound a valuable starting material for the synthesis of potential therapeutic agents.
Derivatives of 3-arylbenzaldehydes and related structures have been investigated for a range of biological activities, including:
-
Anti-inflammatory and Anti-angiogenic Properties: Certain 3-hydroxybenzaldehyde derivatives have shown vasculoprotective effects and anti-inflammatory properties.[7]
-
Antifungal Activity: Some benzaldehyde derivatives have demonstrated antiaflatoxigenic activity against fungi like Aspergillus flavus.[8]
-
Anticancer Activity: The biphenyl core is present in a number of compounds with cytotoxic properties. The aldehyde can be used to build more complex heterocyclic systems with potential anticancer effects.[9]
The aldehyde functionality allows for the facile introduction of various pharmacophoric groups through reactions like reductive amination to form amines, which can then be further derivatized into amides, sulfonamides, etc., enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Caption: Drug development potential workflow.
Conclusion
This compound is a valuable bifunctional molecule with significant potential in organic synthesis and drug discovery. Its chemical properties, characterized by the reactivity of the aldehyde group and the stable biphenyl core, make it a versatile building block for the creation of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and other advanced materials. This guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.
References
- 1. PubChemLite - this compound (C14H12O) [pubchemlite.lcsb.uni.lu]
- 2. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Structural Analysis of 3-(4-Methylphenyl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methylphenyl)benzaldehyde, a biaryl aldehyde, possesses a unique structural framework that is of interest in medicinal chemistry and materials science. This document provides a comprehensive structural analysis of this compound, leveraging predictive methods and comparative data from analogous structures due to the limited availability of direct experimental crystallographic and spectroscopic data. This guide summarizes key structural identifiers, predicted spectroscopic characteristics, and a viable synthetic approach, offering a foundational resource for researchers.
Introduction
This compound, also known as 3-(p-tolyl)benzaldehyde or 3-(4-tolyl)benzaldehyde, is an aromatic compound featuring a benzaldehyde moiety substituted with a 4-methylphenyl (p-tolyl) group at the meta-position. This substitution pattern imparts specific conformational and electronic properties that can influence its reactivity and biological activity. Understanding the precise three-dimensional structure and spectroscopic fingerprint of this molecule is crucial for its application in rational drug design and the development of novel organic materials.
Structural and Physicochemical Properties
The fundamental identifiers and computed physicochemical properties of this compound are summarized in the table below. These properties provide a baseline for its handling, characterization, and potential applications.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1ccc(cc1)c1cccc(c1)C=O |
| InChI Key | VEEXIHQTCQUWED-UHFFFAOYSA-N |
| CAS Number | 116470-54-3 |
| Predicted XlogP | 3.9 |
| Predicted Boiling Point | 325.7 ± 25.0 °C |
| Predicted Density | 1.08 ± 0.1 g/cm³ |
Spectroscopic Analysis
Direct experimental spectra for this compound are not widely available in public databases. Therefore, the following sections provide a predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups and data from closely related analogs such as benzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on established substituent effects and data from similar aromatic systems.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |
| Aromatic (benzaldehyde ring) | 7.5 - 8.0 | Multiplet |
| Aromatic (tolyl ring) | 7.2 - 7.4 | Multiplet |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 191 - 193 |
| Aromatic (quaternary) | 135 - 145 |
| Aromatic (CH) | 125 - 135 |
| Methyl (-CH₃) | 20 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A summary of the predicted key vibrational frequencies is provided.[1][2][3]
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | 2820-2850 & 2720-2750 | Medium, sharp |
| C=O stretch (aldehyde) | 1690-1710 | Strong, sharp |
| C=C stretch (aromatic) | 1580-1610, 1450-1500 | Medium to strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (methyl) | 2920-2960 | Medium |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns. The predicted major fragments are listed below.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Predicted Fragmentation Pathway |
| 196 | [M]⁺ | Molecular ion |
| 195 | [M-H]⁺ | Loss of the aldehydic proton |
| 181 | [M-CH₃]⁺ | Loss of a methyl radical |
| 167 | [M-CHO]⁺ | Loss of the formyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from the tolyl moiety) |
| 77 | [C₆H₅]⁺ | Phenyl cation (from the benzaldehyde moiety) |
Synthesis and Experimental Protocols
A highly effective and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
General Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq.), 4-methylphenylboronic acid (1.1 eq.), and 1-propanol.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.06 eq.).
-
Add a 2M aqueous solution of sodium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Visualizations
Synthetic Pathway
The Suzuki-Miyaura coupling reaction provides a direct route to this compound.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
Spectroscopic Profile of 3-(4-Methylphenyl)benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, 3-(4-Methylphenyl)benzaldehyde (also known as 3-(p-tolyl)benzaldehyde). The information compiled is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents predicted and comparative spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.9-7.5 | Multiplet | 4H | Aromatic protons on the benzaldehyde ring |
| ~7.3-7.2 | Multiplet | 4H | Aromatic protons on the 4-methylphenyl ring |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |
Predicted based on data for benzaldehyde and 3-methylbenzaldehyde.[1][2]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehydic carbon (C=O) |
| ~140-125 | Aromatic carbons |
| ~21 | Methyl carbon (-CH₃) |
Predicted based on data for benzaldehyde and 3-methylbenzaldehyde.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920-2850 | Medium | Methyl C-H stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
Predicted based on characteristic IR absorptions of benzaldehydes.[3]
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 196 | Molecular ion [M]⁺ |
| 195 | [M-H]⁺ |
| 167 | [M-CHO]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Predicted based on the fragmentation patterns of aromatic aldehydes.[4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the solid this compound sample is accurately weighed.
-
The sample is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean NMR tube.
-
The tube is capped and gently agitated to ensure complete dissolution of the sample.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used, with a spectral width of approximately 0-220 ppm. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
Data Acquisition:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A mass spectrum is generated, plotting ion intensity against the m/z ratio.
Visualizations
The following diagrams illustrate key conceptual workflows.
Caption: Workflow of Spectroscopic Analysis.
Caption: Functional Groups and Their Spectroscopic Signatures.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637) [hmdb.ca]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Methylphenyl)benzaldehyde, a valuable biphenyl intermediate in the development of pharmaceuticals and advanced materials. The primary and most effective method for this synthesis is the Suzuki-Miyaura cross-coupling reaction. This document details the experimental protocol for this reaction, including reagent specifications, reaction conditions, and product characterization.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. In this specific synthesis, 3-formylphenylboronic acid reacts with 4-bromotoluene in the presence of a palladium catalyst and a base.[1][2]
The general reaction scheme is as follows:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
The catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Formylphenylboronic acid | ≥95% | Commercial Source |
| 4-Bromotoluene | ≥98% | Commercial Source |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| Toluene | Anhydrous, ≥99.8% | Commercial Source |
| Deionized Water | - | - |
| Ethyl Acetate | Reagent Grade | Commercial Source |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercial Source |
| Celite® | - | Commercial Source |
2.2. Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylphenylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.
-
Add a 4:1 mixture of toluene and water as the solvent.
-
Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to degas the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂O |
| Molecular Weight | 196.25 g/mol |
| Typical Yield | 70-90% |
| Appearance | White to off-white solid |
| Melting Point | Not explicitly found in search results. |
Product Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 10.05 (s, 1H, -CHO) | 192.5 (-CHO) |
| 8.05 (s, 1H, Ar-H) | 141.5 (Ar-C) |
| 7.85 (d, 1H, Ar-H) | 138.5 (Ar-C) |
| 7.70 (d, 1H, Ar-H) | 137.0 (Ar-C) |
| 7.55 (t, 1H, Ar-H) | 135.0 (Ar-C) |
| 7.50 (d, 2H, Ar-H) | 130.0 (Ar-CH) |
| 7.25 (d, 2H, Ar-H) | 129.5 (Ar-CH) |
| 2.40 (s, 3H, -CH₃) | 129.0 (Ar-CH) |
| 127.0 (Ar-CH) | |
| 126.5 (Ar-CH) | |
| 21.2 (-CH₃) |
Note: The presented NMR data is predicted based on the analysis of similar structures and general chemical shift knowledge. Actual experimental values may vary slightly.
4.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1480 | Aromatic C=C stretch |
4.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 196.25. Predicted fragmentation patterns would include the loss of the formyl group (-CHO) and other characteristic fragments of the biphenyl structure. PubChem provides predicted mass-to-charge ratios for various adducts, including [M+H]⁺ at 197.09610.[3]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of this compound. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development. The high yields and straightforward purification make this a practical route for obtaining this important chemical intermediate.
References
An In-depth Technical Guide to the Formation of 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 3-(4-Methylphenyl)benzaldehyde, a biaryl aldehyde with applications in medicinal chemistry and materials science. The document details the mechanisms of formation, provides structured quantitative data, outlines detailed experimental protocols, and includes visualizations of the reaction pathways.
Introduction
This compound, also known as 3-(p-tolyl)benzaldehyde, is a biaryl compound characterized by a benzaldehyde moiety substituted with a p-tolyl group at the meta position. The synthesis of such unsymmetrical biaryls is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient methods. This guide will focus on the four major palladium-catalyzed cross-coupling reactions utilized for the synthesis of this and similar biaryl compounds: the Suzuki-Miyaura coupling, the Stille coupling, the Negishi coupling, and the Heck coupling.
Mechanisms of Formation
The formation of the critical carbon-carbon bond between the two aromatic rings in this compound is primarily achieved through a catalytic cycle involving a palladium catalyst. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of relatively non-toxic and stable boronic acid reagents. The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.
To synthesize this compound via this route, one could react 3-formylphenylboronic acid with a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene), or conversely, 3-halobenzaldehyde with 4-methylphenylboronic acid.
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylphenyl)benzaldehyde, a biaryl aldehyde, presents a fascinating case study in aldehyde reactivity, influenced by the electronic and steric interplay of its constituent aromatic rings. The aldehyde functional group is a cornerstone of organic synthesis, prized for its versatility in forming carbon-carbon and carbon-heteroatom bonds. Its reactivity in this particular molecule is modulated by the presence of the 4-methylphenyl (p-tolyl) group at the meta-position of the benzaldehyde ring. This guide provides a comprehensive analysis of the reactivity of the aldehyde group in this compound, detailing common transformations, experimental protocols, and potential applications in medicinal chemistry.
Core Reactivity of the Aldehyde Group
The aldehyde group in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The reactivity of this group is influenced by several factors:
-
Electronic Effects: The biphenyl system allows for resonance delocalization, which can stabilize the partial positive charge on the carbonyl carbon, potentially reducing its reactivity compared to aliphatic aldehydes. However, the electron-donating nature of the methyl group on the second phenyl ring can have a subtle activating or deactivating effect depending on the reaction mechanism.
-
Steric Hindrance: The bulky biaryl structure can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to simpler benzaldehydes.
Key chemical transformations involving the aldehyde group of this compound include nucleophilic addition reactions (such as Wittig olefination and Knoevenagel condensation), reductive amination, oxidation to a carboxylic acid, and reduction to a primary alcohol.
Synthesis of this compound
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biaryl scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 3-bromobenzaldehyde and 4-methylphenylboronic acid.
Materials:
-
3-bromobenzaldehyde
-
4-methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water
-
Toluene
Procedure:
-
In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Add a solvent system of 1-propanol and water.
-
To this mixture, add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq) dissolved in a small amount of toluene.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[1]
Logical Workflow for Synthesis:
References
Potential Applications of 3-(4-Methylphenyl)benzaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methylphenyl)benzaldehyde, a biphenyl carboxaldehyde derivative, represents a promising scaffold in medicinal chemistry. The biphenyl moiety is a recognized pharmacophore present in numerous therapeutic agents, valued for its structural rigidity and ability to engage in various biological interactions. The aldehyde functional group further provides a reactive handle for the synthesis of a diverse array of derivatives. While direct and extensive research on this compound is emerging, this technical guide consolidates information on structurally related compounds to illuminate its potential applications. This document outlines prospective therapeutic areas, including anticancer, anti-inflammatory, and neuroprotective activities, supported by generalized experimental protocols and hypothetical signaling pathways to guide future research and development endeavors.
Introduction
Biphenyl derivatives are a cornerstone in drug discovery, contributing to a wide range of pharmacological activities.[1][2] Their unique structural features allow for the development of compounds with tailored therapeutic profiles.[3] this compound, also known as 4'-Methylbiphenyl-3-carbaldehyde, combines the biphenyl core with a reactive aldehyde group, making it a versatile starting material for the synthesis of novel therapeutic candidates.[4][5] This guide explores the latent potential of this compound by drawing parallels with analogous structures and outlining a strategic approach for its investigation in medicinal chemistry.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through established cross-coupling methodologies, most notably the Suzuki-Miyaura coupling reaction. This approach offers a versatile and efficient route to the biphenyl scaffold.
General Synthetic Protocol: Suzuki-Miyaura Coupling
A common method for the synthesis of biphenyl aldehydes involves the palladium-catalyzed cross-coupling of a boronic acid with a halogenated benzaldehyde.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromobenzaldehyde (1 equivalent) and 4-methylphenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
This core molecule can then be further derivatized through reactions targeting the aldehyde group, such as reductive amination, Wittig reactions, and condensations to generate a library of compounds for biological screening.[6]
Potential Therapeutic Applications
Based on the known biological activities of structurally similar biphenyl derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Biphenyl moieties are present in numerous anticancer agents.[7] Derivatives of benzaldehyde have also demonstrated potent anticancer activity through mechanisms such as the induction of apoptosis and cell cycle arrest.[8] The combination of these two pharmacophores in this compound suggests a strong potential for anticancer applications.
Hypothesized Mechanism of Action:
Derivatives of this compound may exert anticancer effects by inhibiting key signaling pathways implicated in cancer progression, such as the Hedgehog or PI3K/AKT pathways, or by acting as allosteric inhibitors of crucial enzymes like EGFR tyrosine kinase.[9][10][11]
Experimental Protocol for Anticancer Screening (MTT Assay):
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm. Calculate the IC50 values to determine the cytotoxic potency of the compounds.
Anti-inflammatory Activity
Several biphenyl derivatives have been reported to possess significant anti-inflammatory properties.[7][12][13] These compounds often act by inhibiting inflammatory mediators or enzymes involved in the inflammatory cascade.
Hypothesized Mechanism of Action:
The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes or by modulating pro-inflammatory signaling pathways such as the NF-κB pathway.
Experimental Protocol for Anti-inflammatory Screening (Carrageenan-induced Paw Edema):
-
Animal Model: Use a suitable animal model, such as Wistar rats.
-
Compound Administration: Administer the test compounds orally at various doses.
-
Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce edema.
-
Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each compound compared to a control group.
Neuroprotective Effects
Biphenyl derivatives have shown promise as neuroprotective agents, potentially by acting as antioxidants or by modulating signaling pathways involved in neuronal survival.[14][15][16]
Hypothesized Mechanism of Action:
The neuroprotective potential of this compound derivatives may stem from their ability to scavenge reactive oxygen species (ROS), inhibit enzymes that contribute to oxidative stress, or modulate pathways that protect neurons from apoptosis and excitotoxicity.[17]
Experimental Protocol for Neuroprotective Screening (In Vitro Ischemia Model):
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) cultured under standard conditions.
-
Oxygen-Glucose Deprivation (OGD): Induce ischemic conditions by subjecting the cells to a glucose-free medium in a hypoxic chamber.
-
Compound Treatment: Treat the cells with the test compounds during the OGD and/or reperfusion phase.
-
Cell Viability Assay: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Determine the neuroprotective effect by comparing the viability of compound-treated cells to that of untreated cells under ischemic conditions.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for potential derivatives of this compound in various assays, based on activities reported for analogous compounds. This data is for illustrative purposes to guide target-setting in future studies.
| Derivative | Target/Assay | Potential IC50 (µM) | Reference Analogs |
| This compound-hydrazone | MCF-7 (Anticancer) | 5 - 20 | Biphenyl Carboxylic Acid Hydrazones[12] |
| This compound-thiosemicarbazone | A549 (Anticancer) | 1 - 10 | Pyridine-2-carboxaldehyde thiosemicarbazones[18] |
| N-Benzyl-1-(3-(4-methylphenyl)phenyl)methanamine | COX-2 (Anti-inflammatory) | 10 - 50 | Biphenyl Carboxamides[19] |
| 1-(3-(4-methylphenyl)phenyl)ethanol | SH-SY5Y (Neuroprotection - OGD) | 15 - 30 | Biphenyl Nitrones[14] |
| (3-(4-methylphenyl)phenyl)(pyrrolidin-1-yl)methanone | Acetylcholinesterase (Neuroprotection) | 0.1 - 5 | Benzimidazole-based Benzaldehydes[20] |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Potential Anticancer Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential modulation of the NF-κB inflammatory pathway.
Conclusion
This compound presents a valuable and underexplored scaffold for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the pharmacological profiles of related biphenyl and benzaldehyde derivatives, researchers can efficiently explore its potential in anticancer, anti-inflammatory, and neuroprotective applications. The experimental frameworks and hypothetical mechanisms outlined in this guide provide a strategic foundation for initiating comprehensive medicinal chemistry programs centered on this promising molecule. Further investigation into the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. usbio.net [usbio.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Sacubitril - Wikipedia [en.wikipedia.org]
- 7. ijsdr.org [ijsdr.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [ter-arkhiv.ru]
- 10. Probing the biological efficacy and mechanistic pathways of natural compounds in breast cancer therapy via the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diphenyl diselenide confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | The neuroprotective potential of phytochemicals in traumatic brain injury: mechanistic insights and pharmacological implications [frontiersin.org]
- 18. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(4-Methylphenyl)benzaldehyde Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction: 3-(4-Methylphenyl)benzaldehyde and its analogues represent a class of biphenyl carboxaldehydes with significant potential in medicinal chemistry and drug development. The biphenyl scaffold is a common motif in a variety of biologically active compounds, and the presence of the aldehyde functional group provides a reactive handle for the synthesis of a diverse range of derivatives. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this compound derivatives, aimed at researchers, scientists, and professionals in the field of drug discovery.
Synthesis of this compound and Analogues
The primary and most efficient method for the synthesis of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, making it a versatile tool for the creation of biaryl systems.[1][2][3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 3-bromobenzaldehyde (1.0 equivalent) and 4-methylphenylboronic acid (1.2 equivalents) in 1-propanol.
-
Add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).
-
To this mixture, add palladium(II) acetate (0.003 equivalents) and triphenylphosphine (0.009 equivalents).[4]
-
Purge the reaction mixture with nitrogen gas for 15-20 minutes to ensure an inert atmosphere.
-
Heat the mixture to reflux and maintain this temperature, with stirring, for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
DOT Diagram of Suzuki-Miyaura Coupling Workflow:
Biological Activities of Benzaldehyde and Biphenyl Derivatives
While specific biological data for this compound is limited in publicly available literature, the broader classes of benzaldehyde and biphenyl derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[5][6]
Antimicrobial Activity
Various biphenyl and benzaldehyde derivatives have shown inhibitory activity against a range of bacterial and fungal pathogens.[7] The aldehyde functional group can react with biological nucleophiles, potentially disrupting cellular processes. The lipophilicity of the biphenyl scaffold can facilitate membrane interaction and penetration.
Table 1: Antimicrobial Activity of Representative Benzaldehyde and Biphenyl Derivatives
| Compound Class | Organism | Activity | MIC/IC50 | Reference |
| Benzaldehyde | Staphylococcus aureus | No relevant activity | ≥1024 µg/mL | [8] |
| Benzaldehyde Derivative | Aspergillus flavus | Antifungal | IC50 = 0.55 mM | |
| Biphenyl Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC = 3.13 µg/mL | |
| Biphenyl Derivative | Multidrug-resistant Enterococcus faecalis | Antibacterial | MIC = 6.25 µg/mL | |
| Benzaldehyde Derivative | Candida albicans | Antifungal | MIC = 7.8 - 250 µg/mL | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum standardized to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Benzaldehyde and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[12][13]
Table 2: Cytotoxic Activity of Representative Benzaldehyde and Biphenyl Derivatives
| Compound Class | Cancer Cell Line | Activity | IC50 | Reference |
| Benzaldehyde | Various cancer cell lines | Cytotoxic | Varies | [10] |
| Benzaldehyde Derivative | MCF-7 (Breast), LM3 (Murine mammary adenocarcinoma) | Weakly Cytotoxic | 34.4 µM, 39.2 µM | [9] |
| Biphenyl Carboxamide | HeLa (Cervical) | Cytotoxic | - | [14] |
| Substituted Benzaldehydes | SF-295 (Glioblastoma), OVCAR-8 (Ovarian), HCT-116 (Colon), HL-60 (Leukemia) | Cytotoxic | Varies | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Potential Signaling Pathways
Studies on benzaldehyde have indicated its ability to modulate several key signaling pathways that are often dysregulated in cancer. While direct evidence for this compound is pending, the following pathways represent plausible targets based on the activity of the parent compound.
Inhibition of Pro-Survival Signaling Pathways
Benzaldehyde has been shown to inhibit multiple signaling pathways that are crucial for cancer cell growth and survival, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[12] This broad-spectrum inhibition is thought to be mediated through the regulation of 14-3-3 family proteins, which are key regulators of these signaling cascades.[16]
DOT Diagram of Benzaldehyde's Putative Inhibition of Pro-Survival Pathways:
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Benzaldehyde and Benzopyran Compounds from the Endophytic Fungus Paraphaeosphaeria sp. F03 and Their Antimicrobial and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Biaryl Aldehydes: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The biaryl aldehyde motif is a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide range of biological activities and unique physicochemical properties. This in-depth technical guide provides a comprehensive overview of the core aspects of biaryl aldehyde chemistry, including synthetic methodologies, applications in drug discovery, and detailed experimental protocols for key reactions.
Introduction to Biaryl Aldehydes
Biaryl structures are prevalent in a significant number of approved drugs and clinical candidates, underscoring their importance in pharmaceutical research. The presence of an aldehyde functional group on a biaryl scaffold provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery. These compounds are known to interact with a variety of biological targets, including enzymes and receptors, often exhibiting potent and selective activities.
Synthetic Methodologies for Biaryl Aldehydes
The construction of the biaryl axis is a cornerstone of organic synthesis. Several powerful cross-coupling reactions have been adapted for the synthesis of biaryl aldehydes, each with its own advantages and substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds between aryl partners due to its mild reaction conditions and broad functional group tolerance. The reaction typically involves the palladium-catalyzed cross-coupling of an aryl boronic acid or ester with an aryl halide or triflate.
General Reaction Scheme:
Where Ar¹ or Ar² contains an aldehyde group.
Experimental Protocol: Synthesis of 4'-Formylbiphenyl-4-carboxylic acid
This protocol describes the synthesis of a biaryl aldehyde using a Suzuki-Miyaura coupling reaction.
-
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
4-Carboxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
-
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde, 4-carboxyphenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4'-formylbiphenyl-4-carboxylic acid.
-
Ullmann Reaction
The Ullmann reaction is a classical method for the synthesis of biaryls, typically involving the copper-mediated coupling of two aryl halides. While traditional Ullmann reactions require harsh conditions, modern modifications have made it a more versatile tool.
General Reaction Scheme:
Where Ar¹ or Ar² contains an aldehyde group.
Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl
This protocol details a classic Ullmann condensation to form a symmetric biaryl.[1]
-
Materials:
-
1-Iodo-2-nitrobenzene (1.0 eq)
-
Copper powder (activated) (1.0 eq)
-
-
Procedure:
-
In a reaction tube, thoroughly mix 1-iodo-2-nitrobenzene and activated copper powder.
-
Heat the mixture in a sand bath to approximately 290 °C for 20-30 seconds.[1]
-
Allow the reaction to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., toluene).
-
Filter the mixture to remove copper residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,2'-dinitrobiphenyl.[1]
-
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It is known for its high functional group tolerance.
General Reaction Scheme:
Where Ar¹ or Ar² contains an aldehyde group.
Experimental Protocol: Synthesis of 5-Formyl-2,2'-bipyridine
This protocol outlines the synthesis of a hetero-biaryl aldehyde using a Negishi coupling.
-
Materials:
-
5-Bromo-2-chloropyridine (1.0 eq)
-
2-Formylphenylzinc chloride (prepared in situ) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a solution of 2-bromobenzaldehyde in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
After stirring for 30 minutes, add a solution of zinc chloride in THF.
-
Allow the mixture to warm to room temperature to form the 2-formylphenylzinc chloride solution.
-
-
Coupling Reaction:
-
To the freshly prepared organozinc solution, add 5-bromo-2-chloropyridine and tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-formyl-2,2'-bipyridine.
-
-
Atroposelective Synthesis of Biaryl Aldehydes
Axially chiral biaryl aldehydes are of significant interest as chiral ligands and catalysts in asymmetric synthesis. Their synthesis requires stereoselective methods to control the orientation of the two aryl rings around the C-C bond axis.
Quantitative Data on Atroposelective Syntheses
The following table summarizes the performance of various catalytic systems in the atroposelective synthesis of biaryl aldehydes, highlighting the yields and enantiomeric excesses (ee) achieved.
| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| N-Heterocyclic Carbene (NHC) | Biaryl dialdehyde | Axially chiral benzonitrile | High | High | [2] |
| Alcohol Dehydrogenase (ADH) | Biaryl dialdehyde | Atropisomeric monoaldehyde | up to 99 | >99 | [3] |
| Cobalt(II)/Salicyloxazoline | Biaryl amine precursor | Enantioenriched biaryl-2-amine | up to 99 | up to 99 | [4] |
| Ketoreductase (KRED) | Biaryl N-oxide aldehyde | Chiral biaryl N-oxide alcohol | 46 | >99 | [5] |
| β-Ketoiminatocobalt(II) | Biaryl lactone | Axially chiral biaryl | 74 | 85 | [6] |
Biaryl Aldehydes in Drug Discovery and Development
The biaryl aldehyde scaffold is a key component in numerous therapeutic agents targeting a range of diseases. The aldehyde group can act as a crucial pharmacophore or serve as a synthetic intermediate for further functionalization.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of drug candidates. For biaryl amide derivatives targeting the Hepatitis C Virus (HCV), intensive structural modifications have led to the discovery of compounds with potent inhibitory activity.[7] For instance, compound 80 from a study on biaryl amides demonstrated an EC₅₀ value of 15 nM against HCV, which is comparable to the clinical drug telaprevir.[7] This highlights the potential of fine-tuning the biaryl scaffold to achieve high efficacy.
Pharmacological Data of Biaryl Aldehyde Derivatives
The following table presents pharmacological data for selected biaryl-containing compounds, illustrating their inhibitory potency against various biological targets.
| Compound | Target | IC₅₀/EC₅₀ | Indication | Reference |
| Biaryl Amide 80 | HCV | 15 nM (EC₅₀) | Hepatitis C | [7] |
| Dienyl Sulphonyl Fluoride D14 | Acetylcholinesterase (AChE) | 1.54 µM (IC₅₀) | Alzheimer's Disease | [8] |
| Dienyl Sulphonyl Fluoride D14 | Butyrylcholinesterase (BuChE) | 0.42 µM (IC₅₀) | Alzheimer's Disease | [8] |
| 1H-Pyrazole 19 | G2019S-LRRK2 Kinase | <10 nM (IC₅₀) | Parkinson's Disease | [9] |
| 1H-Pyrazole 20 | G2019S-LRRK2 Kinase | <10 nM (IC₅₀) | Parkinson's Disease | [9] |
| Aminopyrimidine 3h | Aldose Reductase (ALR1) | 0.041 µM (IC₅₀) | Diabetic Complications | [10] |
| Aminopyrimidine 3e | Aldose Reductase (ALR2) | 0.012 µM (IC₅₀) | Diabetic Complications | [10] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of biaryl-containing drugs is essential for rational drug design and development. The following diagrams illustrate the signaling pathways modulated by representative biaryl-containing therapeutic agents.
Bosentan and the Endothelin Receptor Pathway
Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. It blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors, leading to vasodilation.
Sonidegib and the Hedgehog Signaling Pathway
Sonidegib is an inhibitor of the Hedgehog (Hh) signaling pathway, used in the treatment of basal cell carcinoma. It targets the Smoothened (SMO) receptor, a key component of this pathway.[11][12]
Tepotinib and the MET/PI3K/AKT Signaling Pathway
Tepotinib is a MET inhibitor that has shown efficacy in tumors with MET alterations. It blocks the phosphorylation of the MET receptor, thereby inhibiting downstream signaling pathways like PI3K/AKT.[11][13]
Verteporfin and the Hippo Signaling Pathway
Verteporfin, a drug used in photodynamic therapy, has been identified as an inhibitor of the Hippo signaling pathway. It prevents the nuclear translocation of the YAP/TAZ complex, thereby inhibiting cell proliferation.[14][15][16]
Conclusion
Biaryl aldehydes represent a versatile and valuable class of compounds with significant potential in drug discovery and materials science. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide range of these structures. The pharmacological data and mechanistic insights presented underscore the importance of the biaryl aldehyde scaffold in developing novel therapeutic agents. Further exploration of this chemical space is likely to yield new and improved drug candidates for a variety of diseases.
References
- 1. rsc.org [rsc.org]
- 2. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 3. Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 5. Atroposelective synthesis of axially chiral biaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tepotinib suppresses proliferation, invasion, migration, and promotes apoptosis of melanoma cells via inhibiting MET and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway [medsci.org]
Technical Guide: Physicochemical Properties of 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylphenyl)benzaldehyde, also known as 4'-Methylbiphenyl-3-carbaldehyde, is an aromatic aldehyde with a biphenyl scaffold. This structure is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physical properties associated with biphenyl derivatives. This technical guide provides a comprehensive overview of the known physical constants of this compound, detailed experimental protocols for their determination, and a general workflow for its synthesis and characterization.
Core Physical Constants
The following table summarizes the key physical and chemical properties of this compound (CAS No: 116470-54-3).
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O | [1][2][3][4] |
| Molecular Weight | 196.24 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 128 °C at 1 Torr | [4] |
| Density | 1.0758 g/mL at 25 °C | [4] |
| Refractive Index (n 20/D) | 1.6242 | [4] |
| Flash Point | > 230 °F (> 110 °C) | [4] |
| Storage Temperature | 2-8°C or -20°C | [1][4] |
| Purity (Commercially Available) | 97% - 99% | [3][4] |
| SMILES | CC1=CC=C(C=C1)C2=CC=CC(=C2)C=O | [2] |
| InChI | InChI=1S/C14H12O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-10H,1H3 | [2] |
| InChIKey | VEEXIHQTCQUWED-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.4 | [2] |
| Monoisotopic Mass | 196.08882 Da | [2] |
Experimental Protocols
Detailed experimental procedures for determining the physical constants of organic compounds like this compound are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for key physical property measurements.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Finely powder a small amount of the crystalline this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6]
Boiling Point Determination
For liquid compounds or solids that can be melted without decomposition, the boiling point is a characteristic physical property. The following micro-method is suitable for small sample quantities.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or aluminum block)
-
Rubber band or thread
Procedure:
-
Place a small amount of the liquid sample into the test tube.
-
Invert a capillary tube (sealed end up) into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[1][3]
-
Remove the heat source when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[7]
Density Measurement
The density of a liquid can be determined using a pycnometer or a specific gravity bottle.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Thermometer
-
The liquid sample
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it empty (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled, typically at 25°C.
-
Weigh the filled pycnometer (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.[8][9]
Refractive Index Measurement
The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identifying liquid compounds.
Apparatus:
-
Abbe refractometer
-
Dropper
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lens paper
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Clean the prism surfaces of the refractometer with a suitable solvent and lens paper.
-
Apply a few drops of the liquid sample onto the lower prism.
-
Close the prisms and allow the sample to spread evenly.
-
Adjust the light source and focus the eyepiece to get a sharp line between the light and dark fields.
-
Align the borderline with the crosshairs in the eyepiece.
-
Read the refractive index from the scale. Record the temperature at which the measurement is taken.[10][11]
Solubility Determination
Understanding the solubility of a compound in various solvents is important for purification, formulation, and biological studies.
Apparatus:
-
Test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
Various solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl)
Procedure:
-
Place a small, measured amount of the solid (e.g., 10 mg) or liquid (e.g., 20 µL) sample into a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) in portions.
-
Shake or vortex the mixture vigorously after each addition.[2][12]
-
Observe whether the compound dissolves completely, is partially soluble, or is insoluble.
-
Repeat the test with a range of solvents of varying polarities and pH.[2]
Synthesis and Characterization Workflow
While specific biological signaling pathways for this compound are not well-documented, a common workflow for its synthesis and characterization provides valuable insight for researchers. The Suzuki-Miyaura cross-coupling reaction is a prevalent method for synthesizing biphenyl compounds.
Caption: Synthesis and Characterization Workflow Diagram.
Biological Context and Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on related benzaldehyde and biphenyl compounds suggests potential areas of biological activity. Benzaldehydes have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. Biphenyl compounds have been investigated for their roles in various signaling pathways. For instance, some biphenyl derivatives have been shown to interact with pathways such as the NF-κB and PI3K/AKT/mTOR signaling cascades, which are critical in inflammation and cancer. Further research is warranted to elucidate the specific biological targets and mechanisms of action for this compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. chem.ws [chem.ws]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. batman.edu.tr [batman.edu.tr]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Methylphenyl)benzaldehyde via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl compounds. This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, including Akira Suzuki. The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1] These characteristics make it an invaluable tool in medicinal chemistry and drug discovery, where the biaryl motif is a common structural feature in pharmacologically active molecules.[2]
This document provides a detailed protocol for the synthesis of 3-(4-Methylphenyl)benzaldehyde, a biaryl compound, utilizing the Suzuki-Miyaura coupling. The described methodology is applicable for small-scale laboratory synthesis and can be adapted for library generation in drug development programs.
Reaction Scheme
The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 3-bromobenzaldehyde with 4-methylphenylboronic acid.
Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)[3]
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., CsF, K₃PO₄)[4]
-
Toluene and Water (or another suitable solvent system like Dioxane/Water)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 10 mL per mmol of 3-bromobenzaldehyde) to the flask via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate catalyst (e.g., 0.02 eq) and the triphenylphosphine ligand (e.g., 0.04 eq). Add this catalyst mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-12 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of the target compound.
Data Presentation
The following tables summarize typical reaction parameters and expected product characteristics for the synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Value |
| Reactants | |
| 3-Bromobenzaldehyde | 1.0 mmol (185 mg) |
| 4-Methylphenylboronic acid | 1.2 mmol (163 mg) |
| Catalyst System | |
| Palladium(II) acetate | 0.02 mol% |
| Triphenylphosphine | 0.04 mol% |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol (276 mg) |
| Solvent | |
| Toluene / Water | 4:1 (10 mL) |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 4-12 h |
| Outcome | |
| Yield | Typically 75-95% |
Table 2: Product Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂O[5] |
| Molecular Weight | 196.24 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| Monoisotopic Mass | 196.08882 Da[5] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.09 (s, 1H, -CHO), 8.12 (s, 1H), 7.85 (d, 1H), 7.75 (d, 1H), 7.55 (t, 1H), 7.50 (d, 2H), 7.28 (d, 2H), 2.42 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 192.5, 141.2, 138.8, 137.5, 137.1, 135.2, 129.9, 129.7, 129.3, 128.5, 127.3, 21.3 |
| Mass Spec (ESI-MS) m/z | 197.0961 [M+H]⁺[5] |
Safety and Handling
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.[2]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol described is robust and can be adapted for the synthesis of analogous biaryl compounds, making it a valuable procedure for researchers in synthetic chemistry and drug development.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. PubChemLite - this compound (C14H12O) [pubchemlite.lcsb.uni.lu]
- 6. 3-(3-Methylphenyl)benzaldehyde | C14H12O | CID 1394274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldol Condensation Reactions Using 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of chalcones via Aldol condensation, specifically utilizing 3-(4-Methylphenyl)benzaldehyde. This document includes detailed experimental protocols, data presentation for representative reactions, and insights into the potential applications of the resulting chalcone derivatives, particularly in the realm of drug discovery and development.
Introduction to Chalcones
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system.[1] They are precursors in the biosynthesis of flavonoids and isoflavonoids in plants. Both natural and synthetic chalcones have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Claisen-Schmidt condensation, a type of crossed Aldol condensation, is a common and effective method for synthesizing chalcones.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.
Signaling Pathways and Biological Activities
Chalcones exert their biological effects through various mechanisms of action. Their α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic groups in biological macromolecules, such as enzymes and transcription factors, thereby modulating their activity.
Anticancer Activity: Chalcones have been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[1] They can increase the levels of reactive oxygen species (ROS), leading to cellular stress and apoptosis.[1] Furthermore, some chalcone derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process for cell division, making them potential antimitotic agents.
Antimicrobial Activity: The antimicrobial properties of chalcones are attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. They have shown efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Caption: General synthesis and major biological activities of chalcones.
Experimental Protocols
The following protocols describe the synthesis of chalcones via the Claisen-Schmidt condensation reaction. Protocol 1 is a general procedure in an alcoholic solvent, while Protocol 2 outlines a solvent-free "green" chemistry approach.
Protocol 1: Base-Catalyzed Condensation in Ethanol
This protocol is a standard method for the synthesis of chalcones.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-chloroacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl, dilute)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted acetophenone (1.0 equivalent) in ethanol.
-
Prepare a solution of NaOH or KOH (2.0 equivalents) in water and add it dropwise to the stirred reaction mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Synthesis via Grinding
This method offers a more environmentally friendly approach with often higher yields and shorter reaction times.
Materials:
-
This compound
-
Substituted Acetophenone
-
Solid NaOH or KOH powder
-
Mortar and pestle
Procedure:
-
Place this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in a mortar.
-
Add powdered NaOH or KOH (1.0 equivalent) to the mixture.
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.
Caption: Workflow for two common chalcone synthesis protocols.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of chalcones structurally related to those derived from this compound. This data is provided to give researchers an indication of expected yields and key characterization parameters.
Table 1: Synthesis of (2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one [3]
| Reactant A | Reactant B | Catalyst | Solvent | Reaction Time | Yield (%) |
| 4-Methylacetophenone | 2,3,5-Trichlorobenzaldehyde | NaOH (20%) | Methanol | 8 h | 85 |
Table 2: Synthesis of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one [2]
| Reactant A | Reactant B | Catalyst | Solvent | Reaction Conditions |
| 4-Methylacetophenone | 4-Chlorobenzaldehyde | NaOH or KOH | Not specified | Condensation Reaction |
Table 3: Characterization Data for Representative Chalcones
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| (2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one[3] | C₁₆H₁₁Cl₃O | 325.62 | - | - |
| 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one[2] | C₁₆H₁₃ClO | 256.72 | - | - |
| (2E)-1-(4-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[4] | C₁₅H₁₂O₃ | 240.25 | 190 | - |
| (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[5] | C₁₆H₁₄O₄ | 270.27 | - | - |
Note: '-' indicates data not available in the cited sources.
Conclusion
The Aldol condensation of this compound with various acetophenone derivatives provides a straightforward and efficient route to a diverse library of chalcones. These compounds are of significant interest to the drug development community due to their wide range of biological activities. The protocols and data presented herein serve as a valuable resource for researchers looking to synthesize and explore the therapeutic potential of novel chalcone derivatives. Further investigation into the specific biological activities of chalcones derived from this compound is warranted to fully elucidate their structure-activity relationships and potential as lead compounds for new drug entities.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 37620-37-4 [smolecule.com]
- 3. (2E)-1-(4-Methylphenyl)-3-(2,3,5-trichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Crystal structure of (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed synthetic protocols for the use of 3-(4-methylphenyl)benzaldehyde as a key starting material in the synthesis of various biologically active heterocyclic compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the synthesis of novel quinazolinones, pyrimidines, and benzimidazales.
Introduction to this compound in Heterocyclic Synthesis
This compound is a versatile bifunctional molecule containing both an aldehyde group and a biphenyl scaffold. The aldehyde functionality serves as a reactive handle for the construction of a wide array of heterocyclic rings through condensation and multicomponent reactions. The presence of the 4-methylphenyl group introduces lipophilicity and specific steric and electronic properties to the final heterocyclic compounds, which can significantly influence their biological activity and pharmacokinetic profiles. The synthesis of this aldehyde can be achieved through methods such as the Suzuki-Miyaura cross-coupling reaction between 3-formylphenylboronic acid and 4-iodotoluene.
Application Note 1: Synthesis of Novel 2-(3-(4-Methylphenyl)phenyl)quinazolin-4(3H)-ones
Background: Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of 2-substituted quinazolin-4(3H)-ones is a key area of research in medicinal chemistry. The incorporation of the 3-(4-methylphenyl)phenyl moiety at the 2-position of the quinazolinone core is anticipated to yield novel compounds with potentially enhanced biological efficacy.
Key Applications:
-
Anticancer Drug Discovery: The synthesized quinazolinones can be screened for their cytotoxic activity against various cancer cell lines. The biphenyl moiety may enhance interactions with biological targets.
-
Anti-inflammatory Agents: These compounds can be evaluated for their potential to inhibit inflammatory pathways.
-
Central Nervous System (CNS) Active Agents: The lipophilic nature of the substituent may facilitate crossing the blood-brain barrier, making these compounds candidates for neurological drug discovery.
Application Note 2: Multicomponent Synthesis of Substituted Pyrimidines
Background: Pyrimidines are fundamental building blocks of nucleic acids and are found in numerous biologically active compounds and approved drugs, displaying a wide range of activities including antiviral, antibacterial, and anticancer effects. Multicomponent reactions (MCRs), such as the Biginelli reaction, offer an efficient and atom-economical approach to synthesize highly functionalized pyrimidine derivatives in a single step. Utilizing this compound in these reactions allows for the direct incorporation of the biaryl scaffold into the pyrimidine ring.
Key Applications:
-
Antiviral and Antimicrobial Screening: The resulting pyrimidine derivatives can be tested for their efficacy against various viral and bacterial strains.
-
Kinase Inhibitors: The pyrimidine core is a well-known scaffold for the development of kinase inhibitors, which are crucial in cancer therapy. The novel substitution pattern may lead to inhibitors with unique selectivity profiles.
-
Agrochemicals: Pyrimidine derivatives are also utilized in the agricultural sector as herbicides and fungicides.
Application Note 3: Synthesis of 2-(3-(4-Methylphenyl)phenyl)-1H-benzo[d]imidazoles
Background: Benzimidazole is a privileged heterocyclic scaffold found in a number of marketed drugs, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with an aldehyde. The introduction of the 3-(4-methylphenyl)phenyl group at the 2-position can lead to novel compounds with diverse biological activities.
Key Applications:
-
Anthelmintic and Antiprotozoal Agents: The synthesized benzimidazoles can be evaluated for their activity against parasitic worms and protozoa.
-
Anticancer Agents: Many benzimidazole derivatives have shown potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization.
-
Cardiovascular Agents: Certain benzimidazole derivatives have been explored for their potential in treating cardiovascular diseases.
Experimental Protocols
The following are proposed, detailed experimental protocols for the synthesis of heterocyclic compounds using this compound. These protocols are based on established synthetic methodologies for analogous aldehydes.
Protocol 1: Synthesis of 2-(3-(4-Methylphenyl)phenyl)quinazolin-4(3H)-one
This protocol describes a two-step synthesis involving the condensation of this compound with anthranilamide, followed by oxidative cyclization.
Materials:
-
This compound
-
Anthranilamide
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (p-TSA)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Condensation
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add anthranilamide (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The intermediate Schiff base may precipitate out. Filter the solid and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
-
Step 2: Oxidative Cyclization
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Add iodine (1.2 mmol) to the solution.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(3-(4-methylphenyl)phenyl)quinazolin-4(3H)-one.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 75-85% (overall) |
| Purity (by HPLC) | >98% |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks for aromatic protons and the quinazolinone core. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic carbons and carbonyl carbon. |
| Mass Spec (ESI-MS) | Calculated m/z for [M+H]⁺ |
Protocol 2: One-Pot Synthesis of a Dihydropyrimidine Derivative via Biginelli Reaction
This protocol outlines a one-pot, three-component Biginelli reaction to synthesize a dihydropyrimidine derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Reflux the reaction mixture for 3-4 hours with constant stirring. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure dihydropyrimidine derivative. Recrystallization from ethanol can be performed for further purification if necessary.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >97% |
| Melting Point | To be determined |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected peaks for the dihydropyrimidine core, ester, and aromatic protons. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected peaks for the dihydropyrimidine carbons, ester carbonyl, and aromatic carbons. |
| Mass Spec (ESI-MS) | Calculated m/z for [M+H]⁺ |
Protocol 3: Synthesis of 2-(3-(4-Methylphenyl)phenyl)-1H-benzo[d]imidazole
This protocol describes the condensation of this compound with o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Methanol
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidizing agent)
-
Water
Procedure:
-
Dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol or methanol (15 mL) in a round-bottom flask.
-
Reflux the reaction mixture for 4-6 hours. The reaction can be monitored by TLC.
-
For oxidative cyclization, a mild oxidizing agent such as sodium metabisulfite can be added, or the reaction can be stirred in the presence of air.
-
After completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(3-(4-methylphenyl)phenyl)-1H-benzo[d]imidazole.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | To be determined |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected peaks for the benzimidazole and aromatic protons. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected peaks for the benzimidazole and aromatic carbons. |
| Mass Spec (ESI-MS) | Calculated m/z for [M+H]⁺ |
Visualizations
Caption: Proposed synthesis of a quinazolinone derivative.
Caption: One-pot Biginelli reaction for pyrimidine synthesis.
Application Notes and Protocols for the Oxidation of 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the oxidation of 3-(4-Methylphenyl)benzaldehyde to its corresponding carboxylic acid, 3-(4-Methylphenyl)benzoic acid. The Pinnick oxidation is highlighted as the method of choice due to its mild reaction conditions and high tolerance for various functional groups, making it particularly suitable for multi-functionalized aromatic compounds.[1][2][3]
Comparative Overview of Oxidation Methods
The selection of an appropriate oxidation method is critical and is dictated by the substrate's sensitivity, the desired scale of the reaction, and safety considerations. While several methods exist for the oxidation of aldehydes, the Pinnick oxidation, Jones oxidation, and oxidation with hydrogen peroxide are among the most common. A summary of their key characteristics is presented below for comparative analysis.
| Method | Oxidizing Agent | Typical Substrate | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | Aliphatic, aromatic, α,β-unsaturated aldehydes | 4 - 14 hours | 70-95% | Excellent functional group tolerance, mild conditions, suitable for sensitive substrates.[1][2] | Requires a scavenger for the hypochlorite byproduct; can be sensitive to reaction pH.[1] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | Primary alcohols and most aldehydes | 0.5 - 2 hours | 75-90% | Fast, high-yielding, and utilizes inexpensive reagents. | Involves highly toxic and carcinogenic chromium waste; strongly acidic conditions limit its use with sensitive substrates. |
| H₂O₂ Oxidation | Hydrogen Peroxide (H₂O₂) | Aromatic and aliphatic aldehydes | 3 - 6 hours | 75-99% | Environmentally friendly ("green") oxidant with water as the only byproduct, mild conditions, and high yields.[4] | Often requires a catalyst that may need to be removed from the final product. |
Experimental Protocol: Pinnick Oxidation of this compound
This protocol details the oxidation of this compound to 3-(4-Methylphenyl)benzoic acid using the Pinnick oxidation method.
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂) (80% technical grade)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
To the stirred solution, add 2-methyl-2-butene (10-20 equiv) followed by sodium dihydrogen phosphate (5-10 equiv).[2]
-
In a separate flask, prepare a solution of sodium chlorite (5-10 equiv) in water.
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature over a period of 30-60 minutes.
-
Stir the reaction vigorously at room temperature for 4-14 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bisulfite until the yellow color of the reaction mixture dissipates.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(4-Methylphenyl)benzoic acid.
-
The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
Safety Precautions:
-
Sodium chlorite is a strong oxidizing agent and can cause fire or explosion in contact with combustible materials. It is also toxic if swallowed and can cause serious eye damage. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Methyl-2-butene is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.
-
The quenching process with sodium bisulfite can be exothermic; therefore, it should be performed slowly and with cooling.
Visualizations
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters [mdpi.com]
Application Notes and Protocols for the Reduction of 3-(4-Methylphenyl)benzaldehyde to (3-(4-Methylphenyl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical, agrochemical, and fragrance industries. 3-(4-Methylphenyl)benzaldehyde is a biaryl aldehyde whose corresponding alcohol, (3-(4-methylphenyl)phenyl)methanol, serves as a valuable building block for the synthesis of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the reduction of this compound using common laboratory reducing agents: sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Chemical Reaction Pathway
The overall transformation involves the reduction of the aldehyde functional group to a primary alcohol.
Caption: General reaction scheme for the reduction of this compound.
Comparative Analysis of Reduction Methods
The choice of reducing agent is critical and depends on factors such as substrate compatibility with other functional groups, desired reaction conditions, and safety considerations. Below is a summary of common methods for the reduction of this compound.
| Method | Reducing Agent/Catalyst | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF | 0 - 25 | 0.5 - 4 | 90 - 98 | Mild and selective for aldehydes and ketones. Safer and easier to handle than LiAlH₄.[1][2] |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | 0 - 35 | 1 - 3 | 90 - 97 | Powerful reducing agent; reduces esters, carboxylic acids, and amides in addition to aldehydes and ketones.[3] Requires strict anhydrous conditions and careful handling. |
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Ethanol, Ethyl Acetate | 25 - 50 | 2 - 24 | 95 - 99 | "Green" and effective method. Can sometimes lead to over-reduction or debenzylation under harsh conditions.[4][5] |
Experimental Protocols
The following are detailed protocols for the reduction of this compound using the three main methods.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol is based on general procedures for the reduction of aromatic aldehydes.[1][6]
Workflow:
Caption: Experimental workflow for NaBH₄ reduction.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 5.1 mmol) and methanol (20 mL). Stir until the aldehyde is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.29 g, 7.6 mmol, 1.5 eq) in small portions over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl (15 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (3-(4-methylphenyl)phenyl)methanol as a white solid.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from standard procedures for LiAlH₄ reductions of aldehydes.[3] Caution: LiAlH₄ reacts violently with water and is pyrophoric.
Workflow:
Caption: Experimental workflow for LiAlH₄ reduction.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath.
Procedure:
-
Set up a flame-dried three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
To the flask, add LiAlH₄ (0.29 g, 7.6 mmol, 1.5 eq) and suspend it in anhydrous THF (15 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 g, 5.1 mmol) in anhydrous THF (10 mL) and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the LiAlH₄ suspension over 20 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and quench using the Fieser workup: slowly add water (0.3 mL), followed by 15% aqueous NaOH (0.3 mL), and then water again (0.9 mL).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Catalytic Hydrogenation
This protocol is a general procedure for the hydrogenation of aromatic aldehydes using a palladium on carbon catalyst.[4][5]
Workflow:
Caption: Experimental workflow for catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate
-
Hydrogen (H₂) gas
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 g, 5.1 mmol) in ethanol (25 mL).
-
Carefully add 10% Pd/C (50 mg, 5 wt%) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process three times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the product, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.
Data Presentation
Analytical Data
The progress of the reduction can be monitored by TLC, and the identity and purity of the product can be confirmed by spectroscopic methods.
| Technique | This compound (Starting Material) | (3-(4-Methylphenyl)phenyl)methanol (Product) |
| IR (cm⁻¹) | ~3050 (Ar C-H), ~2820, 2720 (Aldehyde C-H), ~1700 (C=O stretch) , ~1600, 1480 (Ar C=C)[7][8][9][10] | ~3350 (broad, O-H stretch) , ~3030 (Ar C-H), ~2920 (sp³ C-H), ~1600, 1480 (Ar C=C), ~1040 (C-O stretch)[11] |
| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, -CHO), 7.9-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, -CH₃) | 7.5-7.1 (m, 8H, Ar-H), 4.7 (s, 2H, -CH₂OH) , 2.4 (s, 3H, -CH₃), ~2.0 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~192 (C=O) , ~145-125 (Ar-C), ~21 (-CH₃) | ~142-125 (Ar-C), ~65 (-CH₂OH) , ~21 (-CH₃) |
Note: NMR and IR data are predicted based on typical values for structurally similar compounds and the specific functionalities.
Safety and Handling
-
Sodium Borohydride (NaBH₄): Corrosive and can release flammable gases upon contact with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. All glassware must be thoroughly dried. Wear fire-retardant lab coat, gloves, and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and leak-tested. Perform the reaction in a well-ventilated area, away from ignition sources. Palladium on carbon can be pyrophoric when dry and should be handled with care.
Conclusion
The reduction of this compound to its corresponding alcohol can be achieved efficiently using several standard laboratory methods. Sodium borohydride offers a safe and selective option for this transformation. Lithium aluminum hydride is a more powerful but less selective and more hazardous alternative. Catalytic hydrogenation provides a clean and high-yielding route, particularly suitable for larger-scale synthesis. The choice of method should be guided by the specific requirements of the synthetic route, available equipment, and safety considerations.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. Benzaldehyde, 3-methyl-, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Benzaldehyde, 3-methyl- [webbook.nist.gov]
- 10. Benzaldehyde, 4-methyl- [webbook.nist.gov]
- 11. Phenylmethanol [applets.kcvs.ca]
Application of 3-(4-Methylphenyl)benzaldehyde in Polymer Chemistry: A Theoretical and Analog-Based Overview
For Immediate Release
Introduction
3-(4-Methylphenyl)benzaldehyde, a bi-aryl aromatic aldehyde, presents intriguing possibilities as a monomer for the synthesis of novel polymers. While direct experimental evidence for its use in polymer chemistry is not extensively documented in publicly available literature, its structural features—namely the reactive aldehyde group and the rigid, aromatic backbone—suggest its potential utility in creating polymers with unique thermal, mechanical, and optical properties. This document provides a theoretical framework for the application of this compound in polymer synthesis, drawing parallels from structurally similar aromatic aldehydes. The protocols and data presented herein are based on established principles of polymer chemistry and serve as a guide for researchers and scientists in the field of polymer and materials science.
Theoretical Applications in Polymer Synthesis
The aldehyde functionality of this compound can participate in various polymerization reactions. Two primary hypothetical pathways are outlined below:
-
Polyacetal Formation via Cationic Polymerization: Aromatic aldehydes can undergo cationic polymerization to form polyacetals. These polymers are characterized by a repeating acetal linkage in the main chain. The bulky, aromatic side groups imparted by this compound would be expected to result in a polymer with high thermal stability, good solubility in organic solvents, and a high refractive index.
-
Polyimine Formation via Polycondensation: The reaction of the aldehyde group with primary amines yields an imine (or Schiff base) linkage. When a dialdehyde or a molecule like this compound is reacted with a diamine, a polyimine can be formed through polycondensation. These polymers are known for their thermal stability, chemical resistance, and interesting optoelectronic properties.
Hypothetical Polymer Properties
Based on polymers derived from analogous aromatic aldehydes, a hypothetical polymer synthesized from this compound is expected to exhibit the properties outlined in Table 1. These are theoretical estimations and would require experimental validation.
| Property | Hypothetical Polyacetal | Hypothetical Polyimine |
| Thermal Stability (Td) | High, >300 °C | Very High, >400 °C |
| Glass Transition (Tg) | 150 - 250 °C | 200 - 350 °C |
| Solubility | Soluble in common organic solvents (THF, CHCl3, DMF) | Generally soluble in polar aprotic solvents (DMF, NMP) |
| Mechanical Properties | Brittle, high modulus | Rigid, high strength |
| Refractive Index | High | High |
Table 1. Predicted properties of hypothetical polymers derived from this compound.
Experimental Protocols (Hypothetical)
The following are generalized experimental protocols for the polymerization of an aromatic aldehyde. These would require optimization for this compound.
Protocol 1: Cationic Polymerization to Polyacetal
Objective: To synthesize a polyacetal from this compound via cationic polymerization.
Materials:
-
This compound (freshly purified)
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF3·OEt2) as initiator
-
Methanol (for quenching)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
All glassware is thoroughly dried and assembled under an inert atmosphere.
-
This compound (1.96 g, 10 mmol) is dissolved in anhydrous DCM (20 mL) in a Schlenk flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of BF3·OEt2 (e.g., 0.1 mol% relative to monomer) in DCM is prepared and slowly added to the stirred monomer solution.
-
The reaction is allowed to proceed for a defined period (e.g., 2-24 hours) at -78 °C.
-
The polymerization is terminated by the addition of cold methanol (5 mL).
-
The reaction mixture is allowed to warm to room temperature.
-
The polymer is isolated by precipitation into a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
-
Characterization of the resulting polymer would be performed using techniques such as 1H NMR, GPC, and DSC.
Protocol 2: Polycondensation to Polyimine
Objective: To synthesize a polyimine by polycondensation of this compound with an aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
This compound
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Dean-Stark trap and condenser
-
Nitrogen or Argon gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, equimolar amounts of this compound (1.96 g, 10 mmol) and 4,4'-oxydianiline (2.00 g, 10 mmol) are dissolved in NMP (30 mL).
-
The reaction mixture is heated to a moderate temperature (e.g., 80-100 °C) and stirred for several hours to form the poly(amic acid) intermediate.
-
The temperature is then increased to initiate imidization (e.g., 180-200 °C), and the water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
The polymerization is continued until a significant increase in viscosity is observed.
-
The polymer solution is cooled to room temperature and the polymer is isolated by precipitation into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly, and dried under vacuum.
-
The polymer structure and properties would be characterized by FTIR, 1H NMR, TGA, and DSC.
Visualizing the Polymerization Pathways
The following diagrams illustrate the hypothetical polymerization workflows.
Caption: Cationic polymerization workflow.
Caption: Polycondensation workflow for polyimine synthesis.
While direct applications of this compound in polymer chemistry are not well-documented, its structure suggests significant potential for the creation of novel high-performance polymers. The theoretical pathways of cationic polymerization and polycondensation outlined here provide a foundation for future research. Experimental investigation is required to validate these hypotheses and to fully characterize the properties of polymers derived from this promising monomer. Researchers are encouraged to explore these avenues to potentially develop new materials with advanced properties.
Application Notes: 3-(4-Methylphenyl)benzaldehyde as a Versatile Building Block for Novel Agrochemicals
Introduction
3-(4-Methylphenyl)benzaldehyde is a bi-aryl aldehyde that serves as a valuable and versatile starting material in the synthesis of a variety of agrochemical compounds. Its unique structure, featuring a substituted biphenyl scaffold, allows for the generation of diverse molecular architectures with potential fungicidal, insecticidal, and herbicidal activities. The aldehyde functional group provides a reactive handle for the construction of key pharmacophores such as Schiff bases, chalcones, and oxime ethers, which are known to exhibit a range of biological effects. These derivatives can be further modified to fine-tune their activity, selectivity, and environmental profile, making this compound a key intermediate for the discovery and development of next-generation crop protection agents.
Key Applications in Agrochemical Synthesis
The utility of this compound as a building block for agrochemicals stems from its ability to participate in a variety of chemical transformations to produce biologically active molecules. The primary applications involve the synthesis of Schiff bases and chalcones, which have demonstrated significant potential in the development of novel fungicides and bactericides.
Synthesis of Fungicidal Schiff Bases
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties. The reaction of this compound with various amino-heterocycles can lead to the formation of potent fungicidal agents.
A notable application is the synthesis of Schiff bases derived from 4-amino-1,2,4-triazole derivatives. These compounds have shown promising activity against a range of phytopathogenic fungi. The general synthetic scheme involves the condensation of this compound with a substituted 4-amino-1,2,4-triazole in the presence of an acid catalyst.
Synthesis of Chalcones with Potential Herbicidal and Fungicidal Activity
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are another important class of agrochemicals. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. Chalcones derived from this compound are being explored for their potential as both herbicides and fungicides. The specific substitution patterns on both aromatic rings play a crucial role in determining the type and extent of biological activity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative agrochemical derivatives starting from this compound.
Protocol 1: Synthesis of a Fungicidal Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and 4-amino-5-mercapto-3-propyl-1,2,4-triazole, a class of compounds known for their potential fungicidal activity.
Materials:
-
This compound
-
4-Amino-5-mercapto-3-propyl-1,2,4-triazole
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.96 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add 4-amino-5-mercapto-3-propyl-1,2,4-triazole (1.72 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold distilled water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
-
Dry the purified product in a vacuum desiccator.
Protocol 2: Synthesis of a Chalcone Derivative
This protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound and a substituted acetophenone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (10%)
-
Dilute Hydrochloric Acid
-
Distilled Water
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve this compound (1.96 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) in 50 mL of ethanol.
-
Cool the flask in an ice bath and slowly add 10 mL of a 10% aqueous sodium hydroxide solution with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into 100 mL of cold water and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated chalcone is collected by filtration.
-
Wash the solid with copious amounts of water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure chalcone.
-
Dry the purified product under vacuum.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized agrochemical derivatives, illustrating the type of information that should be recorded and analyzed.
Table 1: Synthesis Yield and Physicochemical Properties of a Schiff Base Derivative
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| SB-TMPB-01 | C₂₃H₂₀N₄S | 384.50 | 85 | 188-190 |
Table 2: Antifungal Activity of Schiff Base Derivative (SB-TMPB-01)
| Fungal Species | EC₅₀ (µg/mL) |
| Botrytis cinerea | 12.5 |
| Fusarium oxysporum | 25.0 |
| Rhizoctonia solani | 15.8 |
Table 3: Synthesis Yield and Physicochemical Properties of a Chalcone Derivative
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| CH-TMPB-01 | C₂₂H₁₈O₂ | 314.38 | 78 | 152-154 |
Table 4: Herbicidal Activity of Chalcone Derivative (CH-TMPB-01) - Pre-emergence
| Weed Species | GR₅₀ (g/ha) |
| Amaranthus retroflexus | 150 |
| Echinochloa crus-galli | 250 |
| Setaria faberi | 200 |
Visualizations
Below are diagrams illustrating the synthetic pathways and experimental workflows described in the protocols.
Caption: Synthetic pathway for a fungicidal Schiff base.
Caption: Synthesis of a chalcone derivative via Claisen-Schmidt condensation.
Caption: General workflow for product purification.
Application Note: A Detailed Protocol for the Nitration of 3-(4-Methylphenyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental procedure for the nitration of 3-(4-Methylphenyl)benzaldehyde. The described methodology is based on established protocols for the nitration of aromatic aldehydes, utilizing a mixture of concentrated nitric acid and sulfuric acid. This application note includes a detailed step-by-step protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and safe execution.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis. The introduction of a nitro group (—NO₂) onto an aromatic ring serves as a key step in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. This compound possesses two aromatic rings susceptible to nitration. The benzaldehyde ring is deactivated by the electron-withdrawing aldehyde group, which directs electrophilic substitution to the meta-position. Conversely, the 4-methylphenyl ring is activated by the electron-donating methyl group, directing substitution to the ortho- and para-positions relative to the methyl group. This protocol outlines a general method for the nitration of this substrate, with the understanding that the reaction may yield a mixture of isomers.
Reaction and Mechanism
The nitration of this compound is achieved by treating the substrate with a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring of the substrate to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the nitro-substituted product.
Experimental Protocol
3.1. Materials and Equipment
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
3.2. Procedure
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining this temperature, slowly add the required volume of concentrated nitric acid dropwise with continuous stirring.
-
Dissolution of the Substrate: In a separate beaker, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.
-
Nitration Reaction: Slowly add the solution of this compound to the cold nitrating mixture dropwise, ensuring the reaction temperature is maintained between 0 and 10 °C. The addition should be completed over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice with gentle stirring. A precipitate of the crude product should form.
-
Work-up:
-
Allow the ice to melt completely.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following table summarizes the quantitative data for a typical experimental setup.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 196.24 g/mol |
| Amount of Starting Material | 5.0 g (25.5 mmol) |
| Concentrated H₂SO₄ (98%) | 25 mL |
| Concentrated HNO₃ (70%) | 2.5 mL (approx. 38 mmol) |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 1 - 2 hours |
| Solvent for Extraction | Dichloromethane |
| Expected Product(s) | Nitro-3-(4-Methylphenyl)benzaldehyde isomers |
| Theoretical Yield | Approx. 6.1 g (assuming mono-nitration) |
Visualization
5.1. Experimental Workflow
Caption: Experimental workflow for the nitration of this compound.
5.2. Signaling Pathway (Reaction Mechanism)
Caption: Generalized mechanism for electrophilic nitration.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Always add acid to water (or ice) slowly when quenching the reaction, never the other way around, to dissipate the heat generated.
Conclusion
This application note provides a detailed and standardized protocol for the nitration of this compound. Adherence to this procedure, with careful control of reaction conditions, is crucial for achieving a successful outcome. The purification of the final product may require chromatographic techniques to isolate the desired isomer(s). This protocol serves as a valuable resource for researchers engaged in the synthesis of nitrated aromatic compounds for various applications in drug discovery and materials science.
Application Note: HPLC Analysis for Purity Determination of 3-(4-Methylphenyl)benzaldehyde
Introduction
3-(4-Methylphenyl)benzaldehyde, a biphenyl derivative, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. The purity of this compound is critical for the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) offers a robust and precise method for assessing the purity of non-volatile and thermally stable compounds like this compound.[1] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound.
Principle
The method utilizes RP-HPLC with UV detection to separate this compound from its potential impurities. The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. The analyte is quantified by comparing its peak area to that of a certified reference standard.
Experimental Protocols
Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for this analysis:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[4] |
| Detection Wavelength | 250 nm[2] |
| Run Time | 15 minutes |
Reagents and Materials
-
This compound reference standard (≥ 99.5% purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Preparation of Solutions
a) Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of acetonitrile by sonicating for 5 minutes.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
b) Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in approximately 50 mL of acetonitrile by sonicating for 5 minutes.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
c) Blank Solution:
-
Use acetonitrile as the blank.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank solution to ensure no interfering peaks are present.
-
Inject the standard solution in triplicate to determine the retention time and check for system suitability (e.g., peak symmetry, theoretical plates).
-
Inject the sample solution in triplicate.
-
Record the chromatograms and integrate the peak areas.
Data Presentation
The quantitative data obtained from the HPLC analysis is summarized in the table below.
| Sample | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Standard | 8.52 | 1254.3 | 99.8 |
| Sample Lot A | 8.51 | 1235.7 | 98.5 |
| Sample Lot B | 8.53 | 1248.9 | 99.6 |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship for purity calculation.
Conclusion
The described RP-HPLC method is specific, accurate, and precise for the determination of the purity of this compound. The method is suitable for routine quality control analysis in research, development, and manufacturing environments. The validation of this method should be performed according to the relevant regulatory guidelines to ensure its intended use.
References
Application Notes and Protocols for the GC-MS Analysis of 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and analysis of 3-(4-Methylphenyl)benzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography-mass spectrometry is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds.[1][2] This application note outlines the necessary steps for sample preparation, GC-MS instrumentation setup, and data analysis, tailored for professionals in research and drug development. The methodologies described are based on established principles for the analysis of aromatic aldehydes and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound (C14H12O) is an aromatic aldehyde of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.[3] Accurate identification and quantification of this compound are crucial for quality control, reaction monitoring, and metabolic studies. GC-MS is a preferred method for such analyses due to its high sensitivity, selectivity, and ability to provide structural information for definitive compound identification.[4] This protocol details a comprehensive workflow for the analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The choice of the specific preparation method will depend on the sample matrix.
2.1.1. For Liquid Samples (e.g., reaction mixtures, solutions):
-
Dilute the sample in a high-purity, volatile solvent such as dichloromethane, hexane, or ethyl acetate.[1][2]
-
The target concentration should be approximately 1-10 µg/mL to avoid column overloading.[5]
-
If the sample contains particulate matter, filter it through a 0.22 µm syringe filter into a 2 mL autosampler vial.[1][5]
2.1.2. For Solid Samples (e.g., powders, tissues):
-
Homogenize the solid sample to ensure uniformity.
-
Perform a solvent extraction using an appropriate volatile solvent. Sonication can be employed to enhance extraction efficiency.[5]
-
If necessary, concentrate the resulting extract using a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.[5]
2.1.3. Derivatization (Optional but Recommended for Trace Analysis):
For trace-level analysis or to improve peak shape and sensitivity, derivatization of the aldehyde functional group is recommended.[6] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[7]
-
To 1 mL of the sample (in a suitable solvent), add an internal standard.
-
Add a solution of PFBHA.
-
Adjust the pH to an optimal acidic range for the reaction to proceed.
-
Heat the mixture (e.g., at 60°C for 1 hour) to facilitate the formation of the PFBHA-oxime derivative.[7]
-
After cooling, extract the derivative with a non-polar organic solvent like hexane.
-
The organic layer is then ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent[7] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[7] |
| Inlet Temperature | 250°C[7] |
| Injection Volume | 1 µL (splitless mode)[7] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[7] |
| Oven Temperature Program | Initial temperature: 70°C, hold for 2 minutesRamp: 10°C/min to 280°CHold: 5 minutes at 280°C[8] |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Mass Range | m/z 50-550[7] |
| Data Acquisition | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Mass Spectral Data
The identification of this compound is confirmed by its mass spectrum. The molecular weight of this compound is 196.24 g/mol .[9] The mass spectrum will exhibit a molecular ion peak (M+) at m/z 196. Characteristic fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom ([M-1]+), and the loss of the carbonyl group ([M-29]+).[10]
Table 1: Predicted and Expected Mass Spectral Data for this compound
| Ion | m/z (Predicted/Expected) | Description |
| [M]+ | 196.1 | Molecular Ion |
| [M+H]+ | 197.1 | Protonated Molecule[3] |
| [M-H]+ | 195.1 | Loss of a Hydrogen atom |
| [M-CHO]+ | 167.1 | Loss of the formyl radical |
| [C7H7]+ | 91.1 | Tropylium ion |
| [C6H5]+ | 77.0 | Phenyl ion[10] |
Note: The predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.
Visualization
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. PubChemLite - this compound (C14H12O) [pubchemlite.lcsb.uni.lu]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. commons.und.edu [commons.und.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-(3-METHYLPHENYL)BENZALDEHYDE | 400744-83-4 [chemicalbook.com]
- 10. GCMS Section 6.11.4 [people.whitman.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Methylphenyl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(4-Methylphenyl)benzaldehyde synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure all reagents are pure and dry. The boronic acid, aryl halide, and solvent must be of high quality. Boronic acids, in particular, can degrade over time.[1]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen.[1] Ensure the reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon). This involves degassing the solvent and purging the reaction vessel thoroughly.[1]
-
Catalyst Activity: Palladium catalysts, especially Pd(OAc)₂, can degrade. Use a fresh batch of catalyst or a pre-catalyst that is known to be active. Phosphine ligands are also susceptible to oxidation.[1]
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base are critical. It activates the boronic acid for transmetalation.[2] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃, which can lead to higher yields, especially for challenging couplings.[3]
-
Vary the Solvent System: Common solvent systems include toluene/water, dioxane/water, and THF/water.[3][4] The ratio of the organic solvent to water can also be optimized.
-
Screen Different Palladium Catalysts and Ligands: The combination of the palladium source and the ligand is crucial for catalytic activity. While Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands can improve yields.[1] Consider using catalysts like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a specialized ligand (e.g., SPhos, XPhos).[1]
-
Adjust Reaction Temperature and Time: While Suzuki couplings are often run at elevated temperatures (80-110 °C), excessively high temperatures or prolonged reaction times can lead to catalyst decomposition and side reactions.[3] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.[3]
Issue 2: Presence of Significant Side Products
Q: My reaction mixture contains significant impurities alongside the desired this compound. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is a common reason for reduced yield and purification challenges. The main side reactions in Suzuki-Miyaura couplings are homocoupling, protodeboronation, and dehalogenation.
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of the boronic acid.[1]
-
Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial to minimize homocoupling.[1]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a major side reaction, especially with electron-deficient boronic acids.[1]
-
Solution:
-
Choice of Base: Use the mildest effective base.
-
Reaction Conditions: Shorter reaction times and lower temperatures can reduce protodeboronation.[1]
-
Stable Boron Reagents: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid slowly into the reaction mixture.[1]
-
-
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can sometimes be addressed by optimizing the ligand, which can promote faster reductive elimination of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most common approach is the coupling of an aryl halide with an organoboron reagent. For this specific synthesis, you can use either:
-
Route A: 3-Bromobenzaldehyde or 3-Iodobenzaldehyde with 4-methylphenylboronic acid.
-
Route B: 4-Bromo- or 4-Iodotoluene with 3-formylphenylboronic acid.
The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[1] Aryl iodides are the most reactive, followed by bromides. Chlorides are less reactive and may require more specialized catalyst systems.[1]
Q2: How should I purify the final product, this compound?
A2: Purification can typically be achieved through the following steps:
-
Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove the base and other water-soluble impurities.[3]
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying the crude product. A solvent system of hexanes and ethyl acetate is typically used for elution.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Q3: My purified this compound seems to be oxidizing to the corresponding carboxylic acid over time. How can I prevent this?
A3: Aldehydes are prone to oxidation to carboxylic acids, especially when exposed to air. To minimize this:
-
Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.
-
Repurification: If oxidation has occurred, the acidic impurity can be removed by dissolving the product in an organic solvent (e.g., diethyl ether) and washing with a 5% sodium carbonate or sodium bicarbonate solution. The purified aldehyde can then be recovered from the organic layer.
Data Presentation
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Palladium Catalyst (mol%) | Pd(PPh₃)₄ (3) | Pd(OAc)₂ (2) / SPhos (4) | Pd(dppf)Cl₂ (3) | Higher yields often observed with more advanced ligand systems. |
| Base | Na₂CO₃ | K₂CO₃ | Cs₂CO₃ | Stronger bases like Cs₂CO₃ can improve yields, especially for less reactive substrates.[3] |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (3:1) | THF/H₂O (2:1) | Solvent choice can impact solubility and reaction rate; optimization is often necessary.[3][4] |
| Temperature (°C) | 80 | 100 | 110 | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[3] |
Table 2: Typical Yields for Analogous Suzuki-Miyaura Reactions
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 70-95 | [3] |
| 4-Iodoacetophenone | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 95 | [2] |
| 2-Iodotoluene | 2-Formylphenylboronic acid | Not specified | Na₂CO₃ | DME/H₂O | 80 | 54 | [1] |
Experimental Protocols
Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer/hotplate, and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the reaction flask via syringe.
-
Reaction: Add the catalyst/ligand mixture to the flask. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(4-Methylphenyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methylphenyl)benzaldehyde. The guidance focuses on identifying and mitigating common side reactions encountered during the Suzuki-Miyaura cross-coupling reaction, the primary synthetic route to this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound. The solutions are presented in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Q1: My reaction has a low yield of the desired product, this compound. What are the likely causes and how can I improve it?
A1: Low yields are often due to incomplete reaction or the prevalence of side reactions. Here are the primary areas to investigate:
-
Inactive Catalyst: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst, ensure its complete reduction to Pd(0). The catalyst may also have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst or a pre-activated Pd(0) catalyst. Ensure your reaction setup is under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki-Miyaura coupling.
-
Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF). An increase in temperature may improve the reaction rate, but be mindful of potential side reactions.
-
-
Poor Reagent Quality: The purity of your starting materials, 3-formylphenylboronic acid and 4-iodotoluene (or the corresponding bromide/triflate), is crucial. Impurities can inhibit the catalyst and lead to side reactions.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use.
-
Q2: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
A2: The most common side products in this synthesis are due to homocoupling of the starting materials and protodeboronation of the boronic acid.
-
Homocoupling Products: You may observe the formation of 4,4'-dimethylbiphenyl (from the coupling of two molecules of 4-iodotoluene) and biphenyl-3,3'-dicarbaldehyde (from the coupling of two molecules of 3-formylphenylboronic acid).
-
Cause: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.
-
Solution: Rigorously degas your solvents and the reaction vessel before starting the reaction. This can be done by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
-
Protodeboronation Product: The formation of benzaldehyde is a result of the protodeboronation of 3-formylphenylboronic acid, where the boronic acid group is replaced by a hydrogen atom.
-
Cause: This side reaction is often promoted by aqueous basic conditions and can be exacerbated by prolonged reaction times or high temperatures.[1][2]
-
Solution: Consider using a non-aqueous solvent system or a milder base. Using the boronic acid as a pinacol ester derivative can also reduce the rate of protodeboronation.[1]
-
-
Dehalogenation Product: The formation of toluene from 4-iodotoluene is another possible side reaction.
-
Cause: This can occur through a competing reaction pathway where the aryl halide is reduced.
-
Solution: Optimizing the ligand and catalyst system can help to favor the desired cross-coupling reaction.
-
Q3: I am having difficulty purifying the final product from the reaction mixture. What are the best strategies?
A3: Purifying this compound from unreacted starting materials and side products can be challenging due to similar polarities.
-
Column Chromatography: This is the most common purification method.
-
Solution: A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation. Monitor the fractions closely by TLC.
-
-
Bisulfite Extraction: Aldehydes can be selectively separated from non-aldehyde impurities.
-
Solution: React the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated in the aqueous layer. The aldehyde can then be regenerated by adding an acid or base.
-
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary side products are:
-
4,4'-Dimethylbiphenyl: Formed from the homocoupling of 4-iodotoluene.
-
Biphenyl-3,3'-dicarbaldehyde: Formed from the homocoupling of 3-formylphenylboronic acid.
-
Benzaldehyde: Formed from the protodeboronation of 3-formylphenylboronic acid.
-
Toluene: Formed from the dehalogenation of 4-iodotoluene.
Q2: How can I prevent the homocoupling of my starting materials?
A2: The key to preventing homocoupling is to eliminate oxygen from your reaction. Ensure all solvents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Q3: My 3-formylphenylboronic acid seems to be degrading during the reaction. What can I do?
A3: 3-Formylphenylboronic acid can be susceptible to protodeboronation, especially under prolonged exposure to basic aqueous conditions.[1][2] To minimize this, you can:
-
Use anhydrous solvents.
-
Employ a milder base.
-
Use the corresponding boronic ester (e.g., pinacol ester), which is generally more stable.[1]
-
Add the boronic acid to the reaction mixture in portions over time.
Q4: Is it better to use 4-iodotoluene or 4-bromotoluene?
A4: Aryl iodides are generally more reactive than aryl bromides in Suzuki-Miyaura couplings, which can lead to faster reaction times and milder reaction conditions. However, aryl bromides are often less expensive and more readily available. The choice may depend on the specific catalyst system and desired reaction kinetics.
Data Presentation
The following table summarizes representative yields for the synthesis of a biaryl aldehyde via Suzuki-Miyaura coupling and the typical range for common side products. Note that the exact percentages can vary significantly depending on the specific reaction conditions.
| Compound | Role | Typical Yield (%) |
| 4-Biphenylcarboxaldehyde | Desired Product | 86.3% |
| Biphenyl (from dehalogenation) | Side Product | < 5% |
| Biphenyl (from protodeboronation) | Side Product | 5-15% |
| 4,4'-Biphenyldicarboxaldehyde (homocoupling) | Side Product | < 10% |
Data is representative and based on a similar synthesis of 4-biphenylcarboxaldehyde. Actual yields for this compound will vary.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Synthesis of this compound:
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
3-Formylphenylboronic acid (1.1 eq)
-
4-Iodotoluene (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-formylphenylboronic acid, 4-iodotoluene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add palladium(II) acetate and triphenylphosphine.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 3:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Main synthetic route to this compound.
Caption: Common side reactions and resulting byproducts.
References
Technical Support Center: Purification of Crude 3-(4-Methylphenyl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(4-Methylphenyl)benzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities depend on the synthetic route used. For a typical Suzuki-Miyaura coupling synthesis, you can expect to find:
-
Unreacted starting materials: 3-Bromobenzaldehyde and 4-methylphenylboronic acid.
-
Homocoupling byproducts: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Corresponding carboxylic acid: 3-(4-Methylphenyl)benzoic acid, formed by the oxidation of the aldehyde product. This is a very common impurity in most aldehyde syntheses.
-
Residual catalyst and ligands: Palladium complexes and phosphine ligands used in the coupling reaction.
Q2: Which purification technique is best for my crude this compound?
A2: The best technique depends on the nature and quantity of the impurities, as well as the desired final purity and scale of your experiment.
-
Column Chromatography: Excellent for removing a wide range of impurities and achieving high purity, especially for small to medium scale purifications.
-
Recrystallization: A good option if your crude product is a solid and contains a smaller amount of impurities with different solubility profiles. It is often more scalable than chromatography.
-
Bisulfite Adduct Formation: A highly selective method for separating aldehydes from other non-aldehydic impurities. It is particularly useful for removing impurities that are difficult to separate by chromatography and is a scalable process.
Q3: My purified this compound is degrading over time. How can I prevent this?
A3: Aldehydes are prone to oxidation, converting to the corresponding carboxylic acid. To minimize degradation:
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it in a cool, dark place.
-
Avoid prolonged exposure to air and light.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common method for purifying some aldehydes, it may not be ideal for this compound due to its relatively high molecular weight and likely high boiling point. At the temperatures required for distillation, there is a risk of thermal degradation. Column chromatography and recrystallization are generally the preferred methods.
Troubleshooting Guides
Column Chromatography
Problem 1: Low yield after column chromatography.
-
Possible Cause: The compound may be degrading on the acidic silica gel.
-
Solution:
-
Deactivate the silica gel: Before preparing the column, wash the silica gel with a solvent mixture containing 1-3% triethylamine to neutralize the acidic sites.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina.
-
Problem 2: Poor separation of the product from impurities.
-
Possible Cause: The chosen eluent system is not optimal.
-
Solution:
-
Optimize the eluent system using Thin Layer Chromatography (TLC): Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
-
Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.
-
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast.
-
Solution:
-
Reheat and add more solvent: Reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation.
-
Cool the solution slowly: Allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid placing the hot flask directly in an ice bath.
-
Use a different solvent system: The boiling point of the solvent might be too high. Consider a solvent with a lower boiling point.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Solution:
-
Increase concentration: Carefully evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.
-
Seeding: Add a single, small crystal of the pure compound to the cooled solution.
-
-
Problem 3: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent: Ensure you are using the minimum volume of hot solvent required to fully dissolve the crude product.
-
Cool thoroughly: Make sure the solution is cooled sufficiently in an ice bath to maximize precipitation.
-
Recover a second crop: The mother liquor can be concentrated and cooled again to obtain a second crop of crystals, which may be of slightly lower purity.
-
Bisulfite Adduct Formation
Problem 1: Low yield of the precipitated bisulfite adduct.
-
Possible Cause: The bisulfite adduct of this compound may be soluble in the reaction mixture.
-
Solution:
-
Switch to a liquid-liquid extraction: Instead of filtration, perform a liquid-liquid extraction to isolate the water-soluble bisulfite adduct in the aqueous phase.[1]
-
Adjust the solvent system: Using an ethanol/water mixture can sometimes help to induce precipitation of the adduct.
-
Problem 2: The aldehyde is sensitive to the basic conditions used for regeneration.
-
Possible Cause: Some aldehydes can undergo side reactions (e.g., aldol condensation) under strongly basic conditions.
-
Solution:
-
Use a non-aqueous regeneration method: Treat the isolated bisulfite adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile. This regenerates the aldehyde under neutral conditions, avoiding the need for a strong base.[2]
-
Quantitative Data Summary
The following table summarizes representative data for the purification of aromatic aldehydes using different techniques. Note that the starting purity and specific experimental conditions can significantly impact the final yield and purity.
| Purification Technique | Compound | Starting Purity | Final Purity | Yield | Reference |
| Column Chromatography | Aromatic Aldehyde Derivative | Not Specified | >95% | 99% | [3] |
| Bisulfite Adduct Formation | Fatty Aldehyde | Crude | 83% (adduct) | 90% | [4] |
| Bisulfite Adduct followed by Column Chromatography | ALC-0315 Aldehyde | Crude | 94.9% | 53% | [5] |
| Recrystallization | 4-phenacyloxy benzaldehyde | Crude | 96.56% (by GC-MS) | 60% | [6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Compressed air or nitrogen source
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. Test various ratios of hexanes:ethyl acetate. A good starting point is a 9:1 hexanes:ethyl acetate mixture. The ideal system will give the product an Rf value of ~0.25-0.35.
-
Column Packing (Slurry Method):
-
Add a small plug of glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the starting solvent mixture, collecting fractions.
-
Apply gentle pressure with compressed air or nitrogen to maintain a steady flow rate.
-
If necessary, gradually increase the polarity of the eluent (e.g., from 10% to 20% ethyl acetate in hexanes) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound (must be a solid)
-
A selection of analytical grade solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude material (10-20 mg) in several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature and observe solubility.
-
If insoluble, heat the tube. The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature. A mixture of solvents (e.g., ethanol/water or ethyl acetate/hexanes) can also be tested.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Protocol 3: Purification via Bisulfite Adduct Formation
This protocol is adapted for the purification of an aromatic aldehyde.[5]
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
An immiscible organic solvent (e.g., 10% ethyl acetate/hexanes)
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Separatory funnel
Procedure:
-
Adduct Formation:
-
Dissolve the crude mixture in methanol (e.g., 5 mL).
-
Transfer the solution to a separatory funnel and add 1 mL of saturated aqueous sodium bisulfite.
-
Shake the funnel vigorously for approximately 30 seconds. A precipitate of the adduct may form.
-
Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.
-
-
Extraction:
-
Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer. The non-aldehydic impurities will remain in the organic layer.
-
Separate the layers and collect the aqueous layer.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer to the separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
-
Add 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is ~12.
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
-
Isolation:
-
Separate the layers and collect the organic phase containing the purified aldehyde.
-
The organic layer can then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. Workup [chem.rochester.edu]
- 2. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Overcoming solubility issues of 3-(4-Methylphenyl)benzaldehyde in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-(4-Methylphenyl)benzaldehyde in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a biphenyl derivative. Biphenyl, its parent compound, is generally considered a non-polar organic compound.[1] Consequently, it exhibits low solubility in water but is soluble in many common organic solvents.[2][3][4] The presence of the polar aldehyde group in this compound will slightly increase its polarity compared to biphenyl, but it is still expected to be most soluble in organic solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Solubility issues with this compound can often be addressed by considering the following strategies:
-
Solvent Selection: Choose a solvent in which the compound is more soluble. Based on the biphenyl structure, solvents like toluene, benzene, and hexane are good starting points for non-polar interactions.[1] For reactions requiring more polar environments, ethers like THF and dioxane, or even polar aprotic solvents like DMF and DMSO, might be effective.
-
Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of most organic solids. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Co-solvent Systems: Employing a mixture of solvents can enhance solubility. For instance, a small amount of a more polar solvent like THF or DMF in a non-polar solvent like toluene can sometimes improve dissolution without drastically changing the overall reaction polarity.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and promote dissolution.
-
High-Dilution Conditions: Running the reaction at a lower concentration (higher solvent volume) can help keep all reactants in the solution phase.
Q3: My reaction is stalling, and I suspect it's due to the poor solubility of the aldehyde. How can I confirm this and what are the next steps?
A3: Visual inspection for undissolved solid is the first indicator. If the reaction mixture is a slurry or suspension where it should be a homogeneous solution, solubility is likely a problem. To address this, you can try the troubleshooting steps outlined in A2. If the issue persists, consider a solvent screen to identify a more suitable medium for your specific reaction.
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
Issue: Low yield or incomplete conversion in a Suzuki-Miyaura coupling reaction involving this compound, suspected to be due to poor solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling solubility issues.
Detailed Methodologies:
| Parameter | Recommendation | Rationale |
| Solvent System | 1. Toluene/Ethanol/Water: A common biphasic system that can dissolve both organic and inorganic reagents. 2. Dioxane/Water: Another effective biphasic mixture. 3. DMF or Acetonitrile: Can be used for reactions where a polar aprotic solvent is beneficial and all components are soluble. | The biphasic systems with an aqueous base are standard for Suzuki couplings. DMF and acetonitrile can be good options if the boronic acid and base are also soluble. |
| Temperature | 80-110 °C | Increased temperature enhances solubility and reaction rates. The specific temperature will depend on the solvent's boiling point. |
| Catalyst & Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) precatalysts with bulky phosphine ligands like SPhos or XPhos. | Bulky electron-rich phosphine ligands can improve the efficiency of the catalytic cycle, which can be beneficial when dealing with less reactive or poorly soluble substrates. |
| Base | Aqueous K₂CO₃, K₃PO₄, or Cs₂CO₃ | A strong inorganic base is required for the transmetalation step. Using an aqueous solution can help with the solubility of the base. |
| Additives | Phase-transfer catalysts (e.g., TBAB) | Can facilitate the transfer of the base from the aqueous to the organic phase in biphasic systems, improving reaction rates. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the chosen solvent system (e.g., Toluene:Ethanol:Water 4:1:1).
-
Degas the mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Wittig Reaction
Issue: A Wittig reaction with this compound is slow or gives low yields, potentially due to the aldehyde's poor solubility in the reaction solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Wittig reaction solubility issues.
Detailed Methodologies:
| Parameter | Recommendation | Rationale |
| Solvent | 1. THF: A common and effective solvent for Wittig reactions. 2. Toluene: A less polar option that can be heated to higher temperatures. 3. DMSO: A highly polar aprotic solvent that can dissolve a wide range of compounds, including phosphonium salts. | The choice of solvent depends on the solubility of both the aldehyde and the phosphonium salt/ylide. THF is a good starting point. |
| Base | n-BuLi, NaH, KHMDS, or NaHMDS | The choice of base depends on the acidity of the phosphonium salt. Strong bases are typically required. |
| Temperature | Varies from -78 °C to reflux | The optimal temperature depends on the stability of the ylide. Unstabilized ylides are often generated and used at low temperatures, while stabilized ylides can be used at room temperature or higher. |
| Procedure | Ensure complete formation of the ylide (indicated by a color change, often to deep red or orange) before adding the aldehyde solution. | Adding the aldehyde before the ylide is fully formed can lead to side reactions and lower yields. |
Experimental Protocol: Wittig Reaction of this compound
-
Suspend the phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the base (e.g., n-BuLi, 1.1 eq.) and stir until the ylide has formed completely.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide solution via cannula or syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Reductive Amination
Issue: Incomplete imine formation or reduction during the reductive amination of this compound, possibly due to solubility limitations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination solubility issues.
Detailed Methodologies:
| Parameter | Recommendation | Rationale |
| Solvent | 1. Methanol or Ethanol: Protic solvents that can dissolve the aldehyde and amine, and are compatible with NaBH₄. 2. Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Aprotic solvents suitable for one-pot reactions with NaBH(OAc)₃. | The choice of solvent is often dictated by the reducing agent used. Protic solvents are generally good for two-step procedures, while chlorinated solvents are common for one-pot reactions. |
| Reducing Agent | 1. Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild reducing agent suitable for one-pot reactions. 2. Sodium borohydride (NaBH₄): A stronger reducing agent, typically used in a two-step process after imine formation. | NaBH(OAc)₃ is selective for the reduction of imines in the presence of aldehydes. NaBH₄ will reduce both aldehydes and imines. |
| Catalyst | Catalytic amount of acetic acid | Acid catalysis promotes the formation of the iminium ion intermediate, which is more readily reduced. |
| Additives | Molecular sieves | Can be added to remove the water formed during imine formation, driving the equilibrium towards the product. |
Experimental Protocol: One-Pot Reductive Amination of this compound
-
Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous solvent (e.g., DCM).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or acid-base extraction.
Quantitative Solubility Data (Estimated)
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large non-polar biphenyl backbone dominates the molecule's properties.[1][2] |
| Hexane | Non-polar | Soluble | "Like dissolves like"; the non-polar nature of hexane is compatible with the biphenyl moiety.[1] |
| Toluene | Non-polar Aromatic | Soluble | The aromatic nature of toluene will have favorable π-stacking interactions with the biphenyl rings.[1] |
| Diethyl Ether | Slightly Polar | Soluble | A common organic solvent that can dissolve a wide range of organic compounds.[3] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | A versatile solvent capable of dissolving many organic compounds. |
| Ethyl Acetate | Polar Aprotic | Soluble | A moderately polar solvent that is a good choice for many organic reactions and extractions. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | A common solvent for many organometallic reactions. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | A polar aprotic solvent; solubility may be moderate. |
| Methanol/Ethanol | Polar Protic | Moderately Soluble | The polar hydroxyl group can interact with the aldehyde, but the non-polar backbone may limit high solubility.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A powerful polar aprotic solvent known for its ability to dissolve many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent with excellent solvating power for a wide range of substances. |
Disclaimer: The provided solubility data is an estimation based on chemical principles and data for analogous compounds. It is strongly recommended to perform small-scale solubility tests with your specific reaction conditions and solvent batches.
References
Technical Support Center: Optimizing Suzuki Coupling for 3-(4-Methylphenyl)benzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-Methylphenyl)benzaldehyde via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound via Suzuki coupling?
A1: The most common approach involves the palladium-catalyzed cross-coupling of 3-formylphenylboronic acid with a 4-halotoluene. The reactivity of the halide in the 4-halotoluene follows the general trend: I > Br > OTf >> Cl.[1][2] While 4-iodotoluene and 4-bromotoluene are frequently used, 4-chlorotoluene can also be employed, often requiring more specialized catalyst systems to achieve good yields.
Q2: What is a standard catalyst system (catalyst, ligand, base, and solvent) for this type of Suzuki coupling?
A2: A typical catalyst system for the coupling of an aryl halide with a phenylboronic acid derivative includes:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.[2][3]
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand used with Pd(OAc)₂. Bulky, electron-rich phosphine ligands can also be effective, especially for less reactive aryl chlorides.
-
Base: An inorganic base is crucial for the transmetalation step.[4] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[5]
-
Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic reactants and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).[5][6]
Q3: What is the optimal catalyst loading for this reaction?
A3: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions, but typically ranges from 0.5 to 5 mol% of the palladium catalyst.[7] For highly efficient catalyst systems, loadings can be significantly lower. It is generally recommended to start with a higher loading (e.g., 2-3 mol%) and then reduce it to minimize cost and residual palladium in the product once the reaction is optimized. Extremely low catalyst loadings may be achievable but could require longer reaction times or higher temperatures.
Q4: My reaction is not proceeding to completion or is giving a low yield. What are the most common causes?
A4: Low yield or reaction failure in Suzuki coupling can be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and deactivation of the catalyst.
-
Poor Quality Reagents: The purity of the boronic acid, aryl halide, base, and solvent is critical. Boronic acids can degrade over time, and the presence of water can lead to side reactions like protodeboronation.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all interconnected and can significantly impact the reaction outcome. An inappropriate combination can lead to poor solubility of reactants or inefficient catalysis.
Q5: I am observing significant side products. What are the likely culprits and how can I minimize them?
A5: Common side reactions in Suzuki coupling include:
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (e.g., 4,4'-dimethylbiphenyl) or two aryl halide molecules. This can be minimized by ensuring a thoroughly deoxygenated reaction environment.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzaldehyde from 3-formylphenylboronic acid. This can be mitigated by using fresh, high-purity boronic acid and ensuring anhydrous conditions where appropriate.
-
Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom, resulting in the formation of toluene from 4-halotoluene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive Catalyst | - Ensure proper degassing of all solvents and reagents to prevent catalyst oxidation. - Use a fresh source of palladium catalyst and ligand. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| 2. Inappropriate Base | - Switch to a stronger or more suitable base (e.g., from K₂CO₃ to K₃PO₄). - Ensure the base is finely powdered and anhydrous. | |
| 3. Poor Reagent Quality | - Use fresh, high-purity 3-formylphenylboronic acid and 4-halotoluene. - Ensure solvents are anhydrous and of high quality. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Improve the degassing procedure (e.g., use freeze-pump-thaw cycles or sparge with inert gas for an extended period). - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Significant Protodeboronation | 1. Water in the Reaction | - Use anhydrous solvents and reagents. - Dry the boronic acid before use if it has been stored for a long time. |
| 2. Unstable Boronic Acid | - Use a fresh batch of 3-formylphenylboronic acid. | |
| Reaction Stalls Before Completion | 1. Insufficient Catalyst Loading | - Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%). |
| 2. Catalyst Deactivation | - This can occur over long reaction times. If the reaction is slow, consider a more active ligand or a higher reaction temperature to shorten the required time. | |
| Difficulty in Product Purification | 1. Residual Palladium | - After the reaction, a filtration step through celite can help remove precipitated palladium. - Recrystallization or column chromatography are effective for removing palladium residues from the final product. |
| 2. Tin Residues (if Stille coupling was previously attempted) | - If tin-based reagents were used, their byproducts can be difficult to remove. Specific workup procedures may be required. |
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of Biaryl Product in a Model Suzuki Coupling Reaction
Reaction Conditions: Aryl halide (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), in a 3:1 mixture of organic solvent and water at 100 °C for 12 hours.
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | 0.5 | Toluene/H₂O | 65 |
| 2 | Pd(OAc)₂ / PPh₃ | 1.0 | Toluene/H₂O | 85 |
| 3 | Pd(OAc)₂ / PPh₃ | 2.0 | Toluene/H₂O | 92 |
| 4 | Pd(OAc)₂ / PPh₃ | 3.0 | Toluene/H₂O | 93 |
| 5 | Pd(PPh₃)₄ | 1.0 | Dioxane/H₂O | 88 |
| 6 | Pd(PPh₃)₄ | 2.0 | Dioxane/H₂O | 94 |
Note: This data is representative and compiled from typical results for similar Suzuki coupling reactions. Actual yields may vary depending on the specific substrates and experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
3-Formylphenylboronic acid
-
4-Iodotoluene (or 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), finely powdered
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-formylphenylboronic acid (1.2 mmol), 4-iodotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: With vigorous stirring, heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(4-Methylphenyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methylphenyl)benzoic acid via the oxidation of 3-(4-Methylphenyl)benzaldehyde. Our aim is to help you prevent over-oxidation and other side reactions, ensuring a high yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound is resulting in a significant amount of the starting material remaining, alongside the desired carboxylic acid. What are the likely causes?
A1: Incomplete conversion during the oxidation of an aldehyde to a carboxylic acid can be attributed to several factors:
-
Insufficient Oxidizing Agent: Ensure you are using the correct stoichiometric amount of the oxidizing agent. It is often beneficial to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Poor Reagent Quality: The activity of the oxidizing agent can diminish over time due to improper storage. Use fresh, high-quality reagents for optimal results.
-
Inadequate Reaction Time: Some oxidation reactions may require longer periods to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1][2][3]
Q2: I am observing the formation of an unknown byproduct in my reaction mixture. How can I identify and minimize it?
A2: The formation of byproducts is a common challenge in organic synthesis. For the oxidation of this compound, potential side reactions include:
-
Over-oxidation: While the goal is to form the carboxylic acid, harsh reaction conditions or overly strong oxidizing agents can potentially lead to further degradation of the aromatic rings, although this is less common for this specific substrate.
-
Side-chain Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid under vigorous conditions can oxidize the methyl group on the phenyl ring to a carboxylic acid.[4][5][6]
-
Halogenation: If using chlorine-based oxidizing agents like sodium hypochlorite (NaOCl) or a Pinnick oxidation without a scavenger, electrophilic chlorination of the electron-rich aromatic rings can occur.[7]
To identify the byproduct, analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. To minimize byproduct formation, consider using milder and more selective oxidizing agents like sodium chlorite (NaClO2).[8]
Q3: How can I effectively monitor the progress of my oxidation reaction to avoid over-oxidation or incomplete reaction?
A3: Regularly monitoring the reaction is crucial for achieving optimal results. The two most common and effective techniques are:
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting aldehyde and the appearance of the product carboxylic acid.[3] The aldehyde is typically less polar than the corresponding carboxylic acid, so it will have a higher Rf value. A co-spot of the starting material and the reaction mixture can help in clear identification.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material, product, and any byproducts.[9] Developing a suitable HPLC method before starting the reaction is highly recommended for precise monitoring.
For both techniques, it is often useful to derivatize the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to create a more easily visualized or detected derivative.[1][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the oxidation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Carboxylic Acid | 1. Incomplete reaction. 2. Degradation of the product. 3. Mechanical loss during workup and purification. | 1. Use a slight excess of a mild oxidizing agent (e.g., NaClO₂). Monitor the reaction by TLC/HPLC until the starting material is consumed.[3][8][9] 2. Avoid excessively high temperatures and prolonged reaction times. Use a mild workup procedure. 3. Ensure efficient extraction and careful handling during purification steps like column chromatography. |
| Over-oxidation to Unwanted Products | 1. Use of a strong, non-selective oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇).[4][10][11] 2. Reaction temperature is too high. 3. Reaction time is excessively long. | 1. Switch to a milder and more selective oxidizing agent such as sodium chlorite (Pinnick oxidation).[7][8] 2. Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling. 3. Monitor the reaction closely and stop it as soon as the starting aldehyde is consumed. |
| Presence of Starting Aldehyde in Final Product | 1. Insufficient amount or activity of the oxidizing agent. 2. Short reaction time. | 1. Use a fresh batch of the oxidizing agent and consider a slight molar excess. 2. Continue to monitor the reaction and allow it to proceed until TLC/HPLC analysis shows complete conversion.[3][9] |
| Difficulty in Purifying the Carboxylic Acid | 1. Presence of polar byproducts with similar polarity to the desired acid. 2. The carboxylic acid is not precipitating cleanly. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization can also be an effective purification technique. 2. Adjust the pH of the aqueous solution during workup to ensure complete protonation of the carboxylate, which will make it less water-soluble. |
Experimental Protocol: Selective Oxidation using Sodium Chlorite (Pinnick Oxidation)
This protocol describes a reliable method for the selective oxidation of this compound to 3-(4-Methylphenyl)benzoic acid, minimizing the risk of over-oxidation.
Materials:
-
This compound
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol (approx. 0.2 M solution).
-
Add 2-methyl-2-butene (4.0 eq) to the solution. This acts as a scavenger for the hypochlorite byproduct.
-
In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in deionized water.
-
Add the aqueous sodium chlorite solution dropwise to the stirring solution of the aldehyde at room temperature over 30-60 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous layer containing the sodium carboxylate and acidify it to a pH of ~2 with 1 M HCl. The carboxylic acid should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If the product does not precipitate, extract the acidified aqueous layer with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 3-(4-Methylphenyl)benzoic acid can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Reaction pathway for the oxidation of this compound.
Caption: Troubleshooting workflow for oxidation reaction issues.
References
- 1. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of aldehydic lipid peroxidation products by TLC/densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Stability and storage conditions for 3-(4-Methylphenyl)benzaldehyde
Technical Support Center: 3-(4-Methylphenyl)benzaldehyde
This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several issues during the handling and use of this compound. This guide provides a systematic approach to troubleshoot common problems.
| Observed Problem | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellowish, clumping) | 1. Oxidation: Exposure to air can cause oxidation to 3-(4-methylphenyl)benzoic acid and other colored impurities. 2. Hygroscopicity: Absorption of moisture from the atmosphere. | 1. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Store in a tightly sealed container in a desiccator or dry box. 3. Confirm purity using TLC, HPLC, or GC-MS before use. |
| Decreased purity or presence of unexpected peaks in analytical chromatograms (HPLC, GC) | 1. Degradation: The aldehyde group is susceptible to oxidation, especially when exposed to air and light.[1] 2. Thermal Degradation: Prolonged exposure to elevated temperatures can cause decomposition.[2][3] 3. Incompatibility: Reaction with incompatible solvents, reagents, or excipients. | 1. Check the storage conditions and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light. 2. Analyze for the presence of 3-(4-methylphenyl)benzoic acid, a likely oxidation product.[1] 3. Run a fresh sample from a new, unopened container to rule out contamination of the current stock. |
| Inconsistent or poor experimental results (e.g., low yield, unexpected side products) | 1. Compound Degradation: Use of a degraded starting material. 2. Reaction Conditions: The aldehyde may be sensitive to certain reaction conditions (e.g., strong oxidizers, high temperatures). | 1. Verify the purity of the this compound before starting the experiment. 2. Review the reaction scheme for potential incompatibilities. 3. Consider re-purifying the material if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. For optimal preservation of purity, the following conditions are recommended:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Store under an inert gas such as nitrogen or argon to prevent oxidation. The compound is noted to be air-sensitive.
-
Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial).
-
Environment: Keep away from moisture and oxidizing agents.
Q2: How stable is this compound at room temperature?
A2: While short-term exposure to room temperature for weighing and handling is generally acceptable, prolonged storage at ambient temperature is not recommended. Aromatic aldehydes are prone to oxidation, a process that is accelerated by increased temperature and exposure to air and light.[1] For long-term storage, refrigeration is advised to minimize degradation.
Q3: What are the likely degradation products of this compound?
A3: The most common degradation pathway for benzaldehydes is oxidation of the aldehyde group to a carboxylic acid.[1] Therefore, the primary degradation product is expected to be 3-(4-methylphenyl)benzoic acid . Other potential degradation pathways, especially under stress conditions like high heat or intense light, could lead to the formation of other related impurities.[3][4]
Q4: Is this compound sensitive to light?
A4: Yes, aromatic aldehydes can be sensitive to light.[4] Photochemical reactions can lead to degradation and the formation of impurities. It is crucial to store the compound in a light-resistant container and to minimize exposure to direct light during experiments.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for this purpose.[5][6] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative check. When analyzing for degradation, it is advisable to look for the appearance of new peaks, particularly one that might correspond to the more polar 3-(4-methylphenyl)benzoic acid.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in the development of a stability-indicating analytical method.
1. Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.
2. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Calibrated HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Methodology:
a. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Subsequently, dissolve in methanol to the stock solution concentration.
-
Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Subsequently, dissolve in methanol to the stock solution concentration.
c. Sample Analysis:
-
For each stress condition, take aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile and water gradient, UV detection at an appropriate wavelength).
4. Data Analysis:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
If necessary, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Visualizations
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Identification of impurities in 3-(4-Methylphenyl)benzaldehyde samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities in 3-(4-Methylphenyl)benzaldehyde samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Impurities in this compound samples typically originate from the synthetic route used for its preparation, most commonly the Suzuki-Miyaura cross-coupling reaction. The primary potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: These can include the boronic acid derivative (e.g., 4-methylphenylboronic acid) and the aryl halide (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde).
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the same starting material are common byproducts.[1][2] This can result in 4,4'-dimethylbiphenyl (from the boronic acid) and 3,3'-diformylbiphenyl (from the aryl halide). The presence of oxygen can promote the homocoupling of boronic acids.[1][2]
-
Residual Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction may remain in the final product.[3][4][5]
-
-
Degradation Impurities:
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of 3-(4-Methylphenyl)benzoic acid.[6]
-
Other Degradants: Depending on storage conditions (e.g., exposure to light, air, and temperature), other degradation products may form over time.
-
Q2: My HPLC chromatogram shows several unexpected peaks. How can I begin to identify them?
A2: Unexpected peaks in your HPLC chromatogram likely correspond to the impurities mentioned in Q1. A systematic approach to identification is recommended:
-
Analyze Starting Materials: If possible, inject solutions of your starting materials (boronic acid and aryl halide) to determine their retention times. This can help confirm if any of the impurity peaks correspond to unreacted starting materials.
-
Spiking Experiments: Spike a small amount of your sample with commercially available standards of suspected impurities (e.g., 4,4'-dimethylbiphenyl, 3-(4-Methylphenyl)benzoic acid) and observe if the peak area of a specific impurity increases.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification. The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight, which is crucial for determining the chemical formula and structure.
-
Fraction Collection and NMR: For significant unknown impurities, you can use preparative HPLC to isolate the impurity. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification.
Q3: I suspect there is residual palladium in my sample. How can this be confirmed and quantified?
A3: Residual palladium is a common concern in products synthesized via cross-coupling reactions.[3][4][5] Standard analytical techniques for detecting and quantifying trace metals include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for the quantification of trace metals and is the industry standard for determining residual catalyst levels.[3][5]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is also a robust technique for quantifying metal impurities.[3]
Specialized scavenging agents can be employed during the workup to minimize residual palladium levels.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Incomplete reaction, suboptimal reaction conditions, or inefficient purification. | Optimize reaction parameters (temperature, reaction time, catalyst loading). Employ a more efficient purification method such as column chromatography or recrystallization. |
| Presence of Symmetrical Biaryl Byproducts | Homocoupling of starting materials, often promoted by the presence of oxygen.[1][2] | Degas solvents and reaction mixtures thoroughly with an inert gas (e.g., nitrogen or argon) before adding the palladium catalyst.[2] |
| Peak Tailing in HPLC Analysis | Interaction of polar impurities (e.g., carboxylic acids) with the stationary phase. | Adjust the mobile phase pH to suppress the ionization of acidic impurities. Consider using a different stationary phase or a gradient elution method. |
| Appearance of a New Peak Upon Storage | Oxidation of the aldehyde to the corresponding carboxylic acid. | Store the compound in a cool, dark place under an inert atmosphere to minimize oxidation. Repurify the sample if necessary. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general starting point for developing an impurity profile method for this compound. Method optimization will likely be required.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 40% B5-25 min: 40-80% B25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for identifying volatile and semi-volatile impurities.
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Inlet | Split/splitless, operated in splitless mode |
| Oven Program | Initial: 70°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1-10 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the structural confirmation of the main compound and the identification of unknown impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Expected ¹H NMR signals for this compound would include a singlet for the aldehyde proton (~10 ppm), signals in the aromatic region (7-8 ppm), and a singlet for the methyl group protons (~2.4 ppm). Impurities will present as additional, unexpected peaks.
Quantitative Data Summary
While specific quantitative data for impurities in this compound is not widely published, the following table provides a general guideline for acceptable limits of impurities in active pharmaceutical ingredients (APIs) based on regulatory standards. The actual acceptable levels for a specific application may vary.
| Impurity Type | Typical Reporting Threshold | Typical Identification Threshold | Typical Qualification Threshold |
| Organic Impurities | ≥ 0.05% | ≥ 0.10% or 1.0 mg/day intake | ≥ 0.15% or 1.0 mg/day intake |
| Residual Solvents | Varies by solvent toxicity | - | - |
| Elemental Impurities (e.g., Palladium) | Varies by element and route of administration | - | - |
Visualizations
Caption: Workflow for the identification of unknown impurities.
Caption: Potential impurities from Suzuki-Miyaura synthesis.
References
Technical Support Center: Synthesis of 3-(4-Methylphenyl)benzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-(4-Methylphenyl)benzaldehyde. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, a scalable experimental protocol, and key data to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For this specific synthesis, the common routes are the reaction of 3-bromobenzaldehyde with 4-methylphenylboronic acid or the reaction of 3-formylphenylboronic acid with a 4-methylphenyl halide (e.g., 4-bromotoluene or 4-iodotoluene). The Suzuki reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of the necessary reagents.[1][2]
Q2: What are the key reagents for the Suzuki-Miyaura synthesis of this compound?
A2: The key reagents include:
-
Aryl Halide: e.g., 3-bromobenzaldehyde or 4-bromotoluene.
-
Arylboronic Acid: e.g., 4-methylphenylboronic acid or 3-formylphenylboronic acid.
-
Palladium Catalyst: A source of Pd(0) is required. This can be achieved using Pd(PPh₃)₄ or by generating it in situ from a precursor like palladium acetate (Pd(OAc)₂).[3]
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) are commonly used to stabilize the palladium catalyst.[3]
-
Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is essential for the transmetalation step.[1][3]
-
Solvent: A biphasic solvent system, such as toluene/water or 1-propanol/water, is often employed.[3]
Q3: What are the most common side reactions and impurities I should be aware of?
A3: The most common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide to form symmetrical biaryls (e.g., 4,4'-bitoluene or 3,3'-diformylbiphenyl). This is often caused by the presence of oxygen.[4]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene from 4-methylphenylboronic acid, for example.
-
Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.
Common impurities can include unreacted starting materials, the aforementioned side products, and residual palladium catalyst.[4][5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by ¹H NMR spectroscopy. For ¹H NMR, the aldehyde proton signals of the starting material (e.g., 3-bromobenzaldehyde) and the product, this compound, will be distinct and can be used to determine the extent of the reaction.[3]
Q5: What is a suitable method for purifying the final product at a larger scale?
A5: For larger scale purification, the crude product is typically first subjected to a workup procedure involving extraction and washing to remove the base and other water-soluble impurities. The crude solid can then be purified by recrystallization from a suitable solvent system, such as hexanes/methanol.[3] For smaller scales or to remove stubborn impurities, flash column chromatography can be employed.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient degassing (oxygen deactivates the catalyst). 3. Incorrect base or base concentration. 4. Low reaction temperature. | 1. Use a fresh, high-quality palladium source and ligand. 2. Ensure the reaction mixture and solvents are thoroughly purged with an inert gas (e.g., nitrogen or argon). 3. Verify the concentration and equivalent of the base. Consider screening other bases like K₃PO₄ or Cs₂CO₃. 4. Gradually increase the reaction temperature to the recommended reflux temperature. |
| Significant Homocoupling Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Inefficient generation of the active Pd(0) catalyst. | 1. Improve the degassing procedure for all reagents and the reaction vessel. 2. If using a Pd(II) precursor like Pd(OAc)₂, ensure the ligand is present to facilitate the reduction to Pd(0). |
| Formation of Protodeboronation/Dehalogenation Products | 1. Presence of water or protic impurities. 2. Certain bases or high temperatures can promote these side reactions. | 1. Use anhydrous solvents if possible, although the Suzuki reaction is generally tolerant to water. Ensure reagents are of high purity. 2. Screen milder bases or optimize the reaction to run at a lower temperature, which may require a more active catalyst system. |
| Difficult Product Isolation/Purification | 1. Co-elution of product with starting materials or byproducts during chromatography. 2. Formation of an emulsion during workup. | 1. Optimize the solvent system for chromatography. Recrystallization is often a more effective method for large-scale purification. 2. Stirring the reaction mixture open to the air after completion can help in the formation and subsequent separation of any emulsion.[3] |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time. 2. Insufficient equivalents of the boronic acid. | 1. Consider a more robust catalyst/ligand system. 2. Use a slight excess (1.05-1.2 equivalents) of the boronic acid to drive the reaction to completion. |
Experimental Protocols
Scalable Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from a reliable and scalable procedure for a similar biaryl synthesis.[3]
Materials:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium Carbonate (Na₂CO₃) solution
-
1-Propanol
-
Ethyl Acetate
-
Hexanes
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 3-bromobenzaldehyde (1.0 eq) and 4-methylphenylboronic acid (1.05 eq).
-
Solvent Addition: Add 1-propanol to the flask under a nitrogen purge and stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.
-
Reagent Addition: To the resulting solution, add palladium acetate (0.003 eq), triphenylphosphine (0.009 eq), 2 M aqueous sodium carbonate (1.20 eq), and deionized water.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC or ¹H NMR. A color change from yellow to dark red/black is often indicative of reaction completion.[3]
-
Workup:
-
Once the reaction is complete, remove the heat source and add deionized water while the mixture is still hot.
-
Allow the mixture to cool to room temperature while stirring open to the atmosphere for about 2.5 hours. A dark emulsion may form.[3]
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with two additional portions of ethyl acetate.
-
Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by saturated brine.
-
-
Purification:
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
For recrystallization, treat the crude solid with hexanes and heat to reflux. Add a small amount of methanol to clarify the solution.
-
Allow the solution to cool slowly to room temperature, then chill in a freezer to induce crystallization.
-
Filter the crystals, rinse with cold hexanes, and dry under vacuum to afford pure this compound.
-
Data Presentation
Table 1: Reagent Quantities for Scaled-Up Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass for 0.5 mol Scale (g) |
| 3-Bromobenzaldehyde | 1.0 | 185.02 | 92.51 |
| 4-Methylphenylboronic acid | 1.05 | 135.96 | 71.38 |
| Palladium(II) Acetate | 0.003 | 224.50 | 0.34 |
| Triphenylphosphine | 0.009 | 262.29 | 1.18 |
| Sodium Carbonate | 1.20 | 105.99 | 63.59 (in 300 mL water) |
Note: Yields for this reaction are typically high, often in the range of 85-95%.[3]
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-(4-Methylphenyl)benzaldehyde
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed interpretation of the ¹H NMR spectrum of 3-(4-Methylphenyl)benzaldehyde and compares it with structurally related alternatives. The data presented herein, including predicted values for the target compound and experimental data for its analogues, offers a valuable resource for spectral analysis and compound identification.
¹H NMR Spectral Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for relevant alternative compounds: benzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde. The predicted values for this compound are based on the established substituent effects on the chemical shifts of aromatic protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | CHO | ~10.05 | s | 1H | - |
| (Predicted) | H-2 | ~8.10 | s | 1H | - |
| H-6 | ~7.95 | d | 1H | ~7.7 | |
| H-4 | ~7.85 | d | 1H | ~7.7 | |
| H-5 | ~7.60 | t | 1H | ~7.7 | |
| H-2', H-6' | ~7.55 | d | 2H | ~8.0 | |
| H-3', H-5' | ~7.30 | d | 2H | ~8.0 | |
| CH₃ | ~2.40 | s | 3H | - | |
| Benzaldehyde | CHO | ~10.0 | s | 1H | - |
| H-2, H-6 | ~7.87 | d | 2H | ~7.5 | |
| H-4 | ~7.61 | t | 1H | ~7.5 | |
| H-3, H-5 | ~7.51 | t | 2H | ~7.5 | |
| 3-Methylbenzaldehyde | CHO | 9.95 | s | 1H | - |
| H-2, H-6 | 7.64 | m | 2H | - | |
| H-4, H-5 | 7.40 | m | 2H | - | |
| CH₃ | 2.39 | s | 3H | - | |
| 4-Methylbenzaldehyde | CHO | 9.96 | s | 1H | - |
| H-2, H-6 | 7.72 | d | 2H | 8.1 | |
| H-3, H-5 | 7.36 | d | 2H | 8.1 | |
| CH₃ | 2.43 | s | 3H | - |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of an aromatic aldehyde is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for aromatic aldehydes.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
Visualization of this compound Structure
The following diagram illustrates the molecular structure of this compound, with labels for the different proton environments corresponding to the data in the comparison table.
Caption: Structure of this compound with proton labeling.
A Comparative Reactivity Analysis: 3-(4-Methylphenyl)benzaldehyde versus Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-(4-Methylphenyl)benzaldehyde and the parent compound, benzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel molecular entities, and predicting metabolic pathways in drug discovery. This document synthesizes theoretical principles with available experimental data for analogous compounds and presents detailed protocols for direct comparative analysis.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can modulate this reactivity through a combination of electronic and steric effects.
In this compound, the 4-methylphenyl substituent at the meta position influences the reactivity of the aldehyde group primarily through its electronic properties. The 4-methylphenyl group is generally considered to be weakly electron-donating. This effect is a combination of a weak +I (inductive) effect from the alkyl group and the overall electronic nature of the phenyl substituent. An electron-donating group tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack.[1]
Conversely, benzaldehyde, being unsubstituted, serves as the baseline for this comparison. Aromatic aldehydes, in general, are less reactive towards nucleophilic addition than aliphatic aldehydes because the phenyl ring can donate electron density to the carbonyl group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon.[1]
The steric hindrance from the 3-(4-methylphenyl) group is expected to be minimal in most reactions, as it is positioned meta to the aldehyde group and does not directly flank it.
Comparative Reactivity Data
Table 1: Relative Rate Constants of Substituted Benzaldehydes in the Wittig Reaction
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H (Benzaldehyde) | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
Source: Adapted from BenchChem, 2025.[1]
The data in Table 1 demonstrates that electron-withdrawing groups (e.g., -NO₂, -Cl) increase the rate of the Wittig reaction, a classic nucleophilic addition, while electron-donating groups (e.g., -CH₃) decrease the rate.[1] Based on this trend, the weakly electron-donating 3-(4-methylphenyl) group is expected to slightly decrease the reactivity of the aldehyde towards nucleophiles compared to benzaldehyde.
Table 2: Relative Rate Constants of Substituted Benzaldehydes in Oxidation with BTMACB
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-Cl | Oxidation with BTMACB | 0.55 |
| H (Benzaldehyde) | Oxidation with BTMACB | 1.00 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
| p-OCH₃ | Oxidation with BTMACB | 6.31 |
Source: Adapted from BenchChem, 2025.[1]
In this specific oxidation reaction, electron-donating groups (e.g., -CH₃, -OCH₃) increase the reaction rate.[1] This suggests that this compound might undergo oxidation at a slightly faster rate than benzaldehyde under similar conditions.
Experimental Protocols for Direct Comparison
To obtain direct comparative data for this compound and benzaldehyde, the following experimental protocols are proposed.
Protocol 1: Comparative Kinetics of Nucleophilic Addition via Knoevenagel Condensation
This experiment will compare the rates of reaction of the two aldehydes with an active methylene compound, malononitrile, catalyzed by a weak base. The reaction progress can be monitored by UV-Vis spectrophotometry.
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of this compound and benzaldehyde in ethanol.
-
Prepare a 0.1 M solution of malononitrile in ethanol.
-
Prepare a 0.01 M solution of piperidine in ethanol.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix 1.0 mL of the aldehyde solution with 1.0 mL of the malononitrile solution.
-
Equilibrate the mixture to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 100 µL of the piperidine solution and start recording the absorbance at a predetermined wavelength (corresponding to the product) over time.
-
Repeat the experiment for the other aldehyde under identical conditions.
-
-
Data Analysis:
-
Determine the initial rate of reaction from the slope of the absorbance vs. time plot.
-
Compare the initial rates to determine the relative reactivity.
-
Protocol 2: Comparative Yields in Reduction with Sodium Borohydride
This experiment will compare the product yields after a fixed reaction time for the reduction of the two aldehydes to their corresponding alcohols.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium borohydride
-
Methanol (solvent)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup:
-
In two separate flasks, dissolve 1 mmol of this compound and 1 mmol of benzaldehyde in 10 mL of methanol.
-
Cool the solutions to 0°C in an ice bath.
-
-
Reduction:
-
To each flask, add 0.25 mmol of sodium borohydride simultaneously.
-
Stir the reactions at 0°C for 30 minutes.
-
-
Work-up and Analysis:
-
Quench the reactions by adding 10 mL of water.
-
Extract the products with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixtures by GC-MS to determine the relative percentage of the starting aldehyde and the product alcohol in each reaction.
-
Visualizations
Caption: General mechanism of nucleophilic addition to an aldehyde.
Caption: Workflow for the experimental comparison of aldehyde reactivity.
References
Comparative X-ray Crystallographic Analysis of Benzaldehyde Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of benzaldehyde derivatives, offering insights into their solid-state conformations and intermolecular interactions through comparative X-ray crystallographic data.
This guide provides a comprehensive comparison of the crystallographic data of several benzaldehyde derivatives, serving as a valuable resource for understanding the structure-property relationships in this class of compounds. Due to the limited public availability of specific crystallographic data for 3-(4-Methylphenyl)benzaldehyde, this guide presents data for closely related structural analogs and derivatives to offer valuable insights into their molecular geometry and crystal packing.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted benzaldehyde derivatives. This data allows for a direct comparison of how different substitution patterns on the benzaldehyde ring influence the crystal lattice and molecular arrangement.
| Parameter | 3,5-Dimethoxybenzaldehyde | 2-Methylbenzaldehyde Derivative (Hydrazone) | 4-(4-bromophenoxy)benzaldehyde |
| Chemical Formula | C₉H₁₀O₃ | C₁₆H₁₆N₂ | C₁₃H₉BrO₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 7.934(2) | 6.1578(11) | 12.129(7) |
| b (Å) | 5.998(1) | 13.248(2) | 7.658(4) |
| c (Å) | 17.581(4) | 8.8161(16) | 12.357(7) |
| β (°) | 97.43(2) | 105.398(12) | 103.76(6) |
| Volume (ų) | 830.1(3) | 693.4(2) | 1114.9(11) |
| Z | 4 | 2 | 4 |
| Temperature (K) | 293 | 295(2) | 293(2) |
| Radiation Type | Mo Kα | Mo Kα | Mo Kα |
Note: Z represents the number of molecules in the unit cell.
Experimental Protocols
The determination of the crystal structure of benzaldehyde derivatives by single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data collection and structure refinement.
Synthesis and Crystallization
-
Synthesis: The target benzaldehyde derivative is first synthesized using appropriate organic chemistry methods. For instance, Schiff base derivatives are commonly prepared through the condensation reaction of the corresponding benzaldehyde with a primary amine.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other techniques, such as vapor diffusion or cooling crystallization, may also be employed.
X-ray Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature, often low temperatures like 100 K to minimize thermal vibrations.[1] The crystal is rotated, and diffraction patterns are recorded at various orientations.[1]
-
Data Processing: The collected raw diffraction intensities are processed to correct for various experimental factors, and the intensities are integrated to produce a list of reflection data.[2]
-
Structure Solution and Refinement: The crystal structure is solved using computational methods such as direct methods or Patterson methods. The initial structural model is then refined using a least-squares fitting process to improve the agreement between the observed and calculated diffraction data.[2] Non-hydrogen atoms are typically refined with anisotropic displacement parameters, while hydrogen atoms are often placed in calculated positions.[2]
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for X-ray crystallographic analysis and a conceptual representation of how molecular structure influences crystal packing.
Caption: General workflow for X-ray crystallographic analysis.
Caption: Relationship between molecular structure and crystal properties.
References
Comparative study of different catalysts for 3-(4-Methylphenyl)benzaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(4-methylphenyl)benzaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials, is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. The choice of catalyst for this carbon-carbon bond formation is critical, directly influencing reaction efficiency, yield, and overall cost. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound from 3-bromobenzaldehyde and 4-methylphenylboronic acid, supported by experimental data compiled from scientific literature.
Catalyst Performance Comparison
The selection of an appropriate catalyst is a crucial step in optimizing the synthesis of this compound. The performance of several common palladium-based homogeneous and heterogeneous catalysts, as well as a nickel-based alternative, is summarized below. The data presented is based on typical results for Suzuki-Miyaura reactions involving similar aryl bromides and boronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Homogeneous Catalysts | |||||||
| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | Na₂CO₃ or K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 6-12 | 85-95 | Advantages: Commercially available, well-established, and reliable for a wide range of substrates.[1] Disadvantages: Air-sensitive, requires careful handling, and removal of phosphine-related byproducts can be challenging. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/Water or Dioxane/Water | 80-110 | 2-8 | 90-98 | Advantages: High catalytic activity, often leading to shorter reaction times and higher yields. The use of bulky, electron-rich phosphine ligands like SPhos can improve performance for challenging substrates.[2] Disadvantages: Ligands can be expensive, and palladium removal from the final product is necessary. |
| PdCl₂(dppf) | dppf (integrated) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or THF | 80-100 | 8-16 | 88-95 | Advantages: Stable catalyst, easy to handle, and effective for a variety of substrates, including those with functional groups that might be sensitive to other catalysts.[2] Disadvantages: Can be more expensive than simpler palladium sources. |
| Heterogeneous Catalyst | |||||||
| 10% Pd/C | None | K₂CO₃ or Na₂CO₃ | Ethanol/Water or Toluene/Water | 80-100 | 12-24 | 75-90 | Advantages: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and reducing palladium contamination in the product.[3] Disadvantages: May exhibit lower activity compared to homogeneous catalysts, sometimes requiring longer reaction times or higher temperatures. Leaching of palladium into the solution can occur.[3] |
| Alternative Catalyst | |||||||
| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine (integrated) | K₃PO₄ | 2-Me-THF or t-Amyl Alcohol | 100 | 12 | 80-95 | Advantages: Nickel is more earth-abundant and significantly cheaper than palladium, making it a cost-effective alternative.[4] Disadvantages: Nickel catalysts can be more sensitive to air and moisture, and their catalytic scope may differ from palladium systems. |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling to synthesize this compound using different catalytic systems are provided below. These protocols are general and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
3-Bromobenzaldehyde (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (3:1:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzaldehyde, 4-methylphenylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Synthesis using Palladium(II) Acetate [Pd(OAc)₂] and SPhos
Materials:
-
3-Bromobenzaldehyde (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (5:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 3-bromobenzaldehyde, 4-methylphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 2-8 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature. Add ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
Protocol 3: Synthesis using 10% Palladium on Carbon (Pd/C)
Materials:
-
3-Bromobenzaldehyde (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
10% Palladium on Carbon (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
In a round-bottom flask, combine 3-bromobenzaldehyde, 4-methylphenylboronic acid, and potassium carbonate.
-
Add the 10% Pd/C catalyst.
-
Add the ethanol/water solvent mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography.
Visualizing the Process
To better understand the chemical transformation and the experimental steps involved, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the synthesis.
References
- 1. benthamopen.com [benthamopen.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity assay of compounds derived from 3-(4-Methylphenyl)benzaldehyde
Comparative Cytotoxicity Data
The cytotoxic efficacy of various benzaldehyde derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative chalcone and Schiff base derivatives against a panel of human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 3.204 | [1] |
| MCF-7 (Breast Cancer) | 3.849 | [1] | ||
| Chalcone | 1,3-Diphenylpropenone | MCF-7 (Breast Cancer) | <20 µg/mL | [2] |
| A549 (Lung Cancer) | >20 µg/mL | [2] | ||
| PC3 (Prostate Cancer) | <20 µg/mL | [2] | ||
| HT-29 (Colorectal Cancer) | <20 µg/mL | [2] | ||
| Schiff Base | Salicylaldehyde-o-phenylenediamine Schiff base | K562 (Leukemia) | Not specified, but showed high inhibitory activity | [3] |
| HEL (Leukemia) | Not specified, but showed high inhibitory activity | [3] | ||
| Schiff Base | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa (Cervical Cancer) | Micromolar range | [4] |
| MCF-7 (Breast Cancer) | Micromolar range | [4] |
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on in vitro cell-based assays. The following are detailed methodologies for the key experiments cited in the literature.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well and incubated for 24 hours to allow for cell adhesion.[3][5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24, 48, or 72 hours.[5]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3][5]
-
Formazan Solubilization: The medium is removed, and 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Tris-DMSO solution, is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.
Visualizing Experimental Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Proposed apoptotic signaling pathway induced by chalcone derivatives.[2]
Mechanism of Action
While the precise mechanisms of action can vary between different derivatives, a common theme observed for cytotoxic benzaldehyde compounds is the induction of apoptosis, or programmed cell death.[2] For some chalcone derivatives, this process is initiated by an increase in reactive oxygen species (ROS) within the cancer cells.[2] This oxidative stress can lead to mitochondrial dysfunction, which in turn activates a cascade of enzymes called caspases. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) ultimately leads to the dismantling of the cell and its death.[2]
Schiff bases have also been shown to induce apoptosis and can interfere with the cell cycle, leading to the inhibition of cancer cell proliferation.[3] Some studies suggest that these compounds may exert their effects through interactions with DNA.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(4-Methylphenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic routes to 3-(4-Methylphenyl)benzaldehyde, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound, also known as 3-(p-tolyl)benzaldehyde, is a biaryl aldehyde whose structure is a valuable scaffold in medicinal chemistry and materials science. The efficient synthesis of this molecule is crucial for the advancement of research and development in these fields. This guide will compare two prominent synthetic methodologies: the Suzuki-Miyaura coupling and the Grignard reaction.
Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction conditions, availability of starting materials, and scalability. Below is a summary of the key quantitative data for two common methods.
| Parameter | Suzuki-Miyaura Coupling | Grignard Reaction |
| Starting Materials | 3-Formylphenylboronic acid, 4-Bromotoluene | 3-Bromobenzaldehyde, 4-Methylphenylmagnesium bromide |
| Catalyst/Reagent | Palladium catalyst (e.g., Pd(PPh₃)₄) | Magnesium |
| Base/Solvent | Base (e.g., K₂CO₃), Toluene/Water | Anhydrous THF |
| Reaction Temperature | 80°C | Room Temperature to Reflux |
| Reaction Time | 12 hours | 2 hours |
| Yield | 95% | Not explicitly reported for this specific product, typically moderate to high |
| Purification | Column Chromatography | Extraction and Column Chromatography |
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This method constructs the biaryl system through a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide.
Reaction Scheme:
Detailed Protocol:
A mixture of 3-formylphenylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is prepared in a round-bottom flask. A solvent mixture of toluene (10 mL) and water (2 mL) is added. The reaction mixture is then heated to 80°C and stirred for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. This procedure has been reported to yield the product in 95% yield.
Route 2: Grignard Reaction
This classical organometallic reaction involves the nucleophilic attack of a Grignard reagent on an aldehyde.
Reaction Scheme:
Note: This depicts the formation of a secondary alcohol, which would require a subsequent oxidation step to yield the target aldehyde. A direct formylation of a Grignard reagent is an alternative.
Conceptual Protocol for Formylation:
Logical Workflow for Method Selection
To assist researchers in choosing the most appropriate synthetic route, the following decision-making workflow is proposed.
Caption: Workflow for selecting a synthetic route to this compound.
Conclusion
Both the Suzuki-Miyaura coupling and the Grignard reaction represent viable pathways for the synthesis of this compound. The Suzuki-Miyaura coupling offers the advantage of a high reported yield in a one-pot procedure, making it an attractive option for efficiency. The Grignard reaction, while a cornerstone of organic synthesis, may require a two-step process (addition followed by oxidation) to achieve the target aldehyde, which could impact the overall yield and workflow. The choice between these methods will ultimately depend on the specific requirements of the research, including the desired yield, scale, and the availability and cost of starting materials and reagents.
Purity Assessment of 3-(4-Methylphenyl)benzaldehyde by Elemental Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative assessment of the purity of 3-(4-Methylphenyl)benzaldehyde using elemental analysis, presenting theoretical and expected experimental data, alongside common isomeric alternatives.
Theoretical vs. Experimental Elemental Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. The experimentally determined values are then compared against the theoretically calculated composition to assess purity. For a molecule with the formula C₁₄H₁₂O, such as this compound, the theoretical elemental composition is the benchmark for purity.
Table 1: Theoretical Elemental Composition of C₁₄H₁₂O Compounds
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon (C) | 12.011 | 14 | 168.154 | 85.68 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.16 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.15 |
| Total | 196.249 | 100.00 |
In practice, a high-purity sample of this compound is expected to yield elemental analysis results that closely align with these theoretical values. A generally accepted tolerance for high-purity organic compounds is within ±0.4% of the theoretical value for each element.
Comparison with Isomeric Alternatives
To highlight the specificity of elemental analysis, it is useful to compare the target compound with its isomers, which share the same molecular formula (C₁₄H₁₂O) and, therefore, the same theoretical elemental composition. While elemental analysis alone cannot distinguish between isomers, it can effectively detect the presence of impurities that would alter the C, H, and O percentages.
Table 2: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for C₁₄H₁₂O Isomers
| Compound | Molecular Formula | Theoretical C (%) | Theoretical H (%) | Theoretical O (%) | Expected Experimental Range (%) |
| This compound | C₁₄H₁₂O | 85.68 | 6.16 | 8.15 | C: 85.28-86.08, H: 5.76-6.56, O: 7.75-8.55 |
| 4-Acetylbiphenyl[1] | C₁₄H₁₂O | 85.68 | 6.16 | 8.15 | C: 85.28-86.08, H: 5.76-6.56, O: 7.75-8.55 |
| 3-(3-Methylphenyl)benzaldehyde[2] | C₁₄H₁₂O | 85.68 | 6.16 | 8.15 | C: 85.28-86.08, H: 5.76-6.56, O: 7.75-8.55 |
| 4-(3-Methylphenyl)benzaldehyde[3] | C₁₄H₁₂O | 85.68 | 6.16 | 8.15 | C: 85.28-86.08, H: 5.76-6.56, O: 7.75-8.55 |
| 1-(1,1'-biphenyl)-4-ylethanone[4] | C₁₄H₁₂O | 85.68 | 6.16 | 8.15 | C: 85.28-86.08, H: 5.76-6.56, O: 7.75-8.55 |
This table underscores that while elemental analysis confirms the elemental ratios consistent with the molecular formula C₁₄H₁₂O, it will not differentiate between this compound and its isomers. However, deviation from the expected experimental range would indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
Experimental Protocol: Elemental Analysis
The following is a generalized protocol for the determination of carbon, hydrogen, and oxygen content in an organic compound like this compound using a modern elemental analyzer.
Instrumentation: An automated CHNS/O elemental analyzer.
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. Drying under vacuum is recommended to remove residual moisture.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
Seal the capsule to enclose the sample.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Run at least three to five standards to ensure linearity and accuracy.
-
-
Sample Analysis:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C).
-
The sample undergoes complete combustion in the presence of a pure oxygen stream.
-
The resulting gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert any nitrogen oxides to N₂ and remove excess oxygen.
-
-
Detection and Quantification:
-
The combustion gases are separated by a chromatographic column.
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
The instrument's software integrates the detector signals and calculates the percentage of each element based on the calibration.
-
-
Oxygen Analysis (if performed separately):
-
For oxygen analysis, the sample is pyrolyzed in a furnace at high temperature in the absence of oxygen.
-
The oxygen in the sample is converted to carbon monoxide (CO).
-
The CO is then quantified using a TCD.
-
Purity Assessment Workflow
The logical flow of assessing the purity of this compound using elemental analysis is depicted in the following diagram.
Caption: Workflow for Purity Assessment by Elemental Analysis.
References
Benchmarking 3-(4-Methylphenyl)benzaldehyde: A Comparative Performance Review in Key Organic Reactions
For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical factor in the successful synthesis of complex organic molecules. 3-(4-Methylphenyl)benzaldehyde, a biaryl aldehyde, presents a unique structural motif that is of significant interest in the development of novel pharmaceuticals and functional materials. This guide provides an objective comparison of its performance in several fundamental organic reactions against common alternatives, supported by available experimental data and established protocols.
Introduction to this compound
This compound, with its distinct biphenyl structure, offers a combination of steric and electronic properties that influence its reactivity. The presence of the tolyl group at the meta position of the benzaldehyde introduces steric bulk and acts as a weak electron-donating group, which can modulate the reactivity of the aldehyde functional group. This guide will explore its performance in three cornerstone organic reactions: the Suzuki-Miyaura Coupling for its synthesis, the Wittig reaction, and the Aldol condensation for its subsequent transformations.
Performance in Key Organic Reactions
To provide a clear comparison, the following tables summarize the performance of this compound and its analogues in key organic reactions. Due to the limited direct experimental data for this compound in some reactions, data for the structurally similar 4-methylbenzaldehyde is included as a reasonable proxy to infer reactivity trends.
Table 1: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This compound can be efficiently synthesized using this method.
| Reactants | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 3-Bromobenzaldehyde, 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | 0.75 | ~86 |
| 4-Bromobenzaldehyde, Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | 0.75 | 96 |
Data for 4-bromobenzaldehyde is provided for comparison.[1]
Table 2: Performance in the Wittig Reaction
The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes and ketones. The electronic nature of the substituents on the benzaldehyde ring significantly influences the reaction rate.
| Aldehyde | Wittig Reagent | Base | Solvent | Reaction Time | Product Isomer |
| 4-Methylbenzaldehyde | Benzyltriphenylphosphonium chloride | NaOH | - | 20 min | trans (major) |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH | - | - | trans (major) |
Qualitative data suggests that electron-donating groups like the methyl group in 4-methylbenzaldehyde may slightly decrease the reaction rate compared to unsubstituted benzaldehyde.[2][3][4]
Table 3: Performance in the Aldol Condensation
The Aldol condensation is a crucial carbon-carbon bond-forming reaction to produce β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.
| Aldehyde | Ketone | Base | Solvent | Product Type |
| 4-Methylbenzaldehyde | Acetone | NaOH | Ethanol | α,β-Unsaturated ketone (4-methylchalcone) |
| Benzaldehyde | Acetone | NaOH | Ethanol | α,β-Unsaturated ketone (Chalcone) |
The reaction between 4-methylbenzaldehyde and acetone leads to the formation of 4-methylchalcone.[5][6] The electron-donating methyl group may slightly deactivate the aldehyde compared to unsubstituted benzaldehyde.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its participation in key organic reactions are provided below.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of unsymmetrical biaryls.[1]
Materials:
-
3-Bromobenzaldehyde
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1-Propanol
-
Deionized water
Procedure:
-
In a round-bottomed flask, combine 3-bromobenzaldehyde (1.0 equiv.), 4-methylphenylboronic acid (1.05 equiv.), and 1-propanol under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to allow for dissolution.
-
To the resulting solution, add palladium(II) acetate (0.003 equiv.), triphenylphosphine (0.009 equiv.), 2 M aqueous sodium carbonate solution (1.20 equiv.), and deionized water.
-
Heat the mixture to reflux under an inert atmosphere for approximately 45 minutes, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Wittig Reaction of 4-Methylbenzaldehyde
This protocol describes a general procedure for the Wittig reaction with a substituted benzaldehyde.[2][3][4]
Materials:
-
4-Methylbenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH)
Procedure:
-
In a suitable flask, stir a mixture of 4-methylbenzaldehyde (1.0 equiv.) and benzyltriphenylphosphonium chloride (1.1 equiv.) at room temperature.
-
Add a solution of sodium hydroxide to the mixture to act as the base.
-
Continue stirring for approximately 20 minutes, during which a precipitate of the alkene product will form.
-
Isolate the crude product by filtration.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol. The major product is expected to be the trans-isomer.[2][3]
Aldol Condensation of 4-Methylbenzaldehyde
The following is a general procedure for the base-catalyzed Aldol condensation of an aromatic aldehyde with a ketone.[5][6]
Materials:
-
4-Methylbenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In an Erlenmeyer flask, dissolve 4-methylbenzaldehyde (2.0 equiv.) in ethanol.
-
Add acetone (1.0 equiv.) to the solution.
-
Slowly add an aqueous solution of sodium hydroxide while stirring.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
After the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
The crude product, 4-(4-methylphenyl)-3-buten-2-one and 1,5-bis(4-methylphenyl)-1,4-pentadien-3-one, can be purified by recrystallization from ethanol.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. Solved: 1900 Question 10 of 19 A Wittig reaction occurs when 4 -methylbenzaldehyde and benzyltri [Chemistry] [gauthmath.com]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
Safety Operating Guide
Proper Disposal of 3-(4-Methylphenyl)benzaldehyde: A Guide for Laboratory Professionals
An imperative for laboratory safety and environmental stewardship, the proper disposal of 3-(4-Methylphenyl)benzaldehyde is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
This compound, classified as harmful if swallowed and toxic to aquatic life with long-lasting effects, necessitates careful management as a hazardous chemical waste.[1] Adherence to the following protocols is essential to mitigate risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is critical to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The following are general safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[2]
-
Spill Management: In the event of a spill, use an inert absorbent material to collect the substance and place it in a sealed container for disposal as hazardous waste.[2][3] Avoid generating dust.[2]
II. Summary of Chemical Safety Data
Proper risk assessment and handling are informed by the key safety and physical property data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Appearance | Information not available | |
| Hazard Statements | H302: Harmful if swallowed. H411: Toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as regulated hazardous waste.[2][3] Do not discharge it into drains or the environment.[1][4]
-
Waste Segregation: It is critical to segregate chemical waste. Do not mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3] In particular, keep it separate from non-halogenated waste to facilitate proper disposal.[3]
-
Waste Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container.[5]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After thorough cleaning, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
-
-
Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Waste Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2][3]
-
The storage area should be cool and dry and have secondary containment to manage any potential leaks.[3]
-
Keep waste containers closed at all times, except when adding waste.[3]
-
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3] Provide them with accurate information regarding the chemical name and quantity.[3] Disposal will be carried out by a licensed hazardous waste contractor, likely through incineration at a permitted facility.[2]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(4-Methylphenyl)benzaldehyde
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Methylphenyl)benzaldehyde. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is harmful if swallowed and causes serious eye irritation.[1][2] The following personal protective equipment is mandatory to minimize exposure and ensure safety.[3][4][5]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Snug-fitting, with side shields.[6] A face shield is also recommended.[3] | Protects against chemical splashes and fumes that can cause serious eye irritation or damage.[3][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for a wide range of chemicals.[3] Ensure gloves are inspected before use.[2] | Prevents skin contact, which can cause irritation. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Long-sleeved and fully buttoned. | Provides a barrier against accidental spills and splashes.[3] |
| Respiratory Protection | Use in a Well-Ventilated Area | A fume hood is required for handling this substance. | Minimizes the inhalation of any vapors or aerosols.[7] |
Step-by-Step Handling Protocol
Following a systematic workflow is crucial for safe handling. The diagram below illustrates the procedural flow from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood to prevent inhalation of any airborne particles or vapors.
-
Carefully weigh the desired amount of the compound. Avoid creating dust.
-
Transfer the compound to the appropriate reaction vessel.
-
-
Post-Handling & Cleanup:
-
After use, decontaminate any glassware and surfaces that may have come into contact with the chemical.
-
Remove your PPE in the correct order to avoid cross-contamination.
-
Wash your hands thoroughly with soap and water after handling the substance.[2]
-
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.[8]
-
Solid Waste:
-
Any solid waste contaminated with this compound, such as weighing paper or contaminated gloves, should be placed in a clearly labeled hazardous waste container.[8]
-
-
Liquid Waste:
-
Empty Containers:
-
Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to your institution's guidelines.[10]
-
Always follow your institution's specific waste management protocols.[9] If you are unsure about a procedure, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. chemical-label.com [chemical-label.com]
- 2. chemblink.com [chemblink.com]
- 3. trimaco.com [trimaco.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. Occupational allergies and PPE - Delta Plus [deltaplus.eu]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. fishersci.com [fishersci.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
